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  • Product: Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride
  • CAS: 39640-05-6

Core Science & Biosynthesis

Foundational

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride blood-brain barrier permeability

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride This guide provides a comprehensive framework for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the blood-brain barrier (BBB) permeability of the novel compound, Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. Navigating the BBB is a critical hurdle for the development of any centrally acting therapeutic, as it is estimated that only about 2% of small molecules can effectively cross this barrier.[1] This document outlines a multi-tiered strategy, from initial in silico predictions to definitive in vivo measurements, explaining the causal logic behind each experimental choice and providing detailed, field-proven protocols.

Introduction: The Central Challenge of CNS Drug Delivery

The blood-brain barrier is a highly selective, dynamic interface composed of brain capillary endothelial cells, pericytes, and astrocytes.[2] Its primary function is to protect the central nervous system (CNS) from toxins and pathogens while regulating the transport of essential nutrients.[3] This protective function, however, presents a major obstacle for drug delivery.[4] Two primary mechanisms govern a compound's ability to cross the BBB: passive diffusion, which is largely dictated by physicochemical properties, and carrier-mediated transport, which involves interactions with influx and efflux transporter proteins.[2][4]

A prominent efflux transporter at the BBB is P-glycoprotein (P-gp, or MDR1), an ATP-dependent pump that actively removes a wide range of xenobiotics from the brain endothelial cells back into the bloodstream, thereby limiting their CNS accumulation.[3][5] Identifying whether a compound is a P-gp substrate is therefore as crucial as assessing its passive permeability.[6] This guide details a systematic approach to characterize the BBB penetration potential of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride.

Stage 1: In Silico & Physicochemical Profile

The initial assessment begins with an analysis of the compound's fundamental physicochemical properties, which provides a theoretical prediction of its capacity for passive diffusion across the lipophilic BBB. While specific experimental data for Piperazin-1-yl(pyridin-4-yl)methanone is not publicly available, we can infer properties from its core structure, 1-(4-Pyridyl)piperazine.[7]

PropertyEstimated Value / GuidelineRationale for BBB Permeability
Molecular Weight (MW) ~264 g/mol (as dihydrochloride)Lower MW (< 400-500 Da) is generally favored for passive diffusion. The value is within an acceptable range.
Topological Polar Surface Area (TPSA) Moderate (predicted > 50 Ų)TPSA is a strong predictor of permeation. For CNS drugs, a TPSA of < 70-80 Ų is often considered optimal.[4]
LogP (Lipophilicity) Low to Moderate (predicted ~0.3 for free base)A LogP between 1 and 3 is often optimal. Very low LogP limits lipid membrane partitioning, while very high LogP can lead to non-specific binding.
Hydrogen Bond Donors >1Fewer hydrogen bond donors (< 3-5) are preferred as they reduce the energetic cost of desolvation required to enter the lipid membrane.
Hydrogen Bond Acceptors >3A lower count is generally favorable.

Initial Hypothesis: Based on these general properties, the compound's moderate polarity and hydrogen bonding capacity suggest that passive diffusion alone may not be sufficient for high BBB penetration. The potential for interaction with active transporters must be investigated.

Stage 2: In Vitro Assessment of Permeability and Efflux

The next stage employs a combination of cell-free and cell-based in vitro assays to provide rapid, quantitative data on passive permeability and active transport. This tiered approach allows for cost-effective screening before committing to more resource-intensive in vivo studies.[8][9]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free model that exclusively measures passive diffusion.[8] It uses a synthetic membrane coated with a lipid mixture that mimics the BBB, providing a clean measure of transcellular permeability without the confounding influence of transporters or metabolism.[10]

G cluster_0 In Silico / In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Decision Making insilico Step 1: In Silico Prediction (Physicochemical Properties) pampa Step 2: PAMPA-BBB (Passive Permeability) insilico->pampa High-throughput filter mdck Step 3: MDCK-MDR1 Assay (Permeability & P-gp Efflux) pampa->mdck Confirm passive route, move to complex model invivo Step 4: In Vivo Kp,uu,brain (Definitive CNS Exposure) mdck->invivo Candidate for whole system validation decision Assess CNS Drug Candidate Potential invivo->decision

Caption: A tiered approach to assessing BBB permeability.

  • Prepare Lipid Membrane: Solubilize a commercial brain lipid mixture in a volatile solvent like dodecane.[11]

  • Coat Donor Plate: Add 5 µL of the lipid solution to the membrane of each well in a 96-well filter donor plate and allow the solvent to evaporate, leaving a stable artificial membrane.[11]

  • Prepare Solutions:

    • Donor Solution: Dissolve Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride and control compounds (high and low permeability standards) in a phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of ~500 µM.[11]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[11]

  • Assemble & Incubate: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Incubate at room temperature for 4-18 hours with gentle shaking.[11]

  • Quantify: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[8][11]

  • Calculate Permeability: The apparent permeability coefficient (Pe) is calculated. Compounds are typically classified as follows:

    • Pe > 4.0 x 10-6 cm/s: High probability of BBB penetration.

    • Pe < 2.0 x 10-6 cm/s: Low probability of BBB penetration.

MDCK-MDR1 Permeability Assay

This assay is crucial for determining if the test compound is a substrate of the P-gp efflux pump.[12] It utilizes a Madin-Darby Canine Kidney (MDCK) cell line that has been transfected to overexpress the human MDR1 gene, which codes for P-gp.[13][14] The cells are grown to form a confluent, polarized monolayer on a semi-permeable membrane, creating a robust in vitro barrier model.[12]

BBB cluster_Blood Blood Vessel Lumen cluster_Endothelium Brain Endothelial Cell cluster_Brain Brain Parenchyma Compound_Blood Drug Pgp P-gp (Efflux) Compound_Blood->Pgp Passive Diffusion Influx Influx Transporter Compound_Blood->Influx Active Influx Pgp->Compound_Blood Active Efflux Compound_Brain Drug Influx->Compound_Brain

Caption: P-gp actively pumps drugs out of endothelial cells.

  • Cell Culture: Seed MDCK-MDR1 cells onto Transwell™ filter inserts in a 24- or 96-well plate and culture for 3-5 days to form a confluent monolayer.[12][15]

  • Verify Monolayer Integrity: Measure the Trans-Epithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., >600 Ohms/cm²) indicates the formation of tight junctions, essential for a valid assay.[15]

  • Bidirectional Transport:

    • Apical-to-Basolateral (A→B): Add the test compound (typically 1-10 µM) to the apical (upper) chamber. This mimics transport from blood to brain.[12]

    • Basolateral-to-Apical (B→A): In a separate set of wells, add the test compound to the basolateral (lower) chamber. This measures transport from brain to blood and is critical for identifying efflux.[12]

  • Incubation & Sampling: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 60-90 minutes.[12][15] At the end of the incubation, collect samples from both chambers.

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Calculations & Interpretation:

    • Calculate the apparent permeability (Papp) for both directions (Papp, A→B and Papp, B→A).[15]

    • Calculate the Efflux Ratio (ER) = Papp, B→A / Papp, A→B .[12]

    • Interpretation:

      • An ER ≥ 2.0 strongly indicates that the compound is a substrate for an active efflux transporter, likely P-gp.[12]

      • The Papp, A→B value provides an indication of the overall permeability, including passive diffusion and any potential influx.

Stage 3: In Vivo Confirmation

While in vitro assays are powerful screening tools, in vivo studies are the definitive method for quantifying CNS exposure in a complex physiological system.[16] The gold-standard metric is the unbound brain-to-plasma partition coefficient (Kp,uu,brain).

Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain)

This parameter represents the ratio of the unbound concentration of a drug in the brain interstitial fluid to the unbound concentration in plasma at steady-state.[17] It is the most accurate measure of BBB transport because it corrects for non-specific binding in both plasma and brain tissue, isolating the efficiency of the transport process itself.[18][19]

  • Kp,uu,brain ≈ 1: The compound crosses the BBB primarily by passive diffusion.[16]

  • Kp,uu,brain < 1: Active efflux is dominant, limiting brain exposure.[16]

  • Kp,uu,brain > 1: An active influx mechanism is likely involved.[16]

  • Compound Administration: Administer Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride to a cohort of rodents (e.g., mice or rats) via a route that achieves steady-state plasma concentrations (e.g., intravenous infusion).

  • Sample Collection: At a predetermined time point corresponding to steady-state, collect terminal blood and whole brain samples.[19]

  • Homogenization & Analysis: Homogenize the brain tissue. Measure the total concentration of the compound in both plasma and brain homogenate using LC-MS/MS. This yields the total brain-to-plasma ratio (Kp,brain).

  • Determine Unbound Fractions:

    • Plasma (fu,plasma): Measure the fraction of the drug not bound to plasma proteins using an equilibrium dialysis or ultrafiltration assay.

    • Brain (fu,brain): Measure the fraction of the drug not bound to brain tissue using an equilibrium dialysis assay with brain homogenate.[18]

  • Calculate Kp,uu,brain:

    • Kp,uu,brain = (Total Brain Concentration / Total Plasma Concentration) * (fu,plasma / fu,brain) [17]

Data Synthesis and Interpretation

The power of this tiered approach lies in the synthesis of all data points to build a comprehensive BBB permeability profile.

AssayHypothetical ResultInterpretation
PAMPA-BBB Pe = 1.5 x 10-6 cm/sLow to moderate passive permeability.[8]
MDCK-MDR1 Papp, A→B = 0.8 x 10-6 cm/s, Efflux Ratio = 8.5Permeability is low, and the compound is a strong substrate for the P-gp efflux pump.[12]
In Vivo Study Kp,uu,brain = 0.09Confirms that active efflux severely restricts the compound's entry into and accumulation in the CNS.[16]

References

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from a URL provided by the grounding tool.
  • Jacobs, M., et al. (n.d.). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. Retrieved from a URL provided by the grounding tool.
  • Vesel, M., et al. (n.d.). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. Retrieved from a URL provided by the grounding tool.
  • Joshi, A., et al. (2026, January 31). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood-Brain Barrier. PubMed. Retrieved from a URL provided by the grounding tool.
  • Joshi, A., et al. (2026, January 31). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. MDPI. Retrieved from a URL provided by the grounding tool.
  • Huang, E., et al. (2024, July 9). Predicting blood–brain barrier permeability of molecules with a large language model and machine learning. Semantic Scholar. Retrieved from a URL provided by the grounding tool.
  • Schinkel, A. H. (2002, June 15). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. PubMed. Retrieved from a URL provided by the grounding tool.
  • van Assema, D. M., et al. (n.d.). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. PMC. Retrieved from a URL provided by the grounding tool.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from a URL provided by the grounding tool.
  • Nicol, F., et al. (2022, October 17). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Retrieved from a URL provided by the grounding tool.
  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from a URL provided by the grounding tool.
  • Azad, T. D., et al. (2024, July 4). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers. Retrieved from a URL provided by the grounding tool.
  • Enamine. (n.d.). MDR1-MDCKII Permeability Assay. Retrieved from a URL provided by the grounding tool.
  • BioDuro. (n.d.). ADME MDR1-MDCK Permeability Assay. Retrieved from a URL provided by the grounding tool.
  • Li, Y., et al. (2016, June 14). Role of Human Breast Cancer Related Protein versus P-Glycoprotein as an Efflux Transporter for Benzylpenicillin: Potential Importance at the Blood-Brain Barrier. PLOS. Retrieved from a URL provided by the grounding tool.
  • Sigma-Aldrich. (n.d.). MDCK Cell Culture Protocol Using a 96-well TEER Assay System. Retrieved from a URL provided by the grounding tool.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Retrieved from a URL provided by the grounding tool.
  • BioAssay Systems. (n.d.). PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit. Retrieved from a URL provided by the grounding tool.
  • Loryan, I., et al. (n.d.). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC. Retrieved from a URL provided by the grounding tool.
  • Gonda, S., et al. (2013, April 8). Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. Retrieved from a URL provided by the grounding tool.
  • Varadharajan, S. (n.d.). Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Retrieved from a URL provided by the grounding tool.
  • Djikic, T., et al. (2021, November 2). Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. PubMed. Retrieved from a URL provided by the grounding tool.
  • Uchida, Y., et al. (2011, November 15). Blood-brain barrier (BBB) pharmacoproteomics: reconstruction of in vivo brain distribution of 11 P-glycoprotein substrates based on the BBB transporter protein concentration, in vitro intrinsic transport activity, and unbound fraction in plasma and brain in mice. PubMed. Retrieved from a URL provided by the grounding tool.
  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine. National Institutes of Health. Retrieved from a URL provided by the grounding tool.
  • Prosilico. (n.d.). Evaluation of the reliability and applicability of human unbound brain-to-plasma concentration ratios. bioRxiv.org. Retrieved from a URL provided by the grounding tool.
  • Guidechem. (n.d.). piperazin-1-yl-[4-(pyridin-4-ylamino)phenyl]methanone hydrochloride. Retrieved from a URL provided by the grounding tool.
  • Toshimoto, K., et al. (n.d.). A practical in silico method for predicting compound brain concentration-time profiles. ChemRxiv. Retrieved from a URL provided by the grounding tool.

Sources

Protocols & Analytical Methods

Method

How to dissolve Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride for cell culture

Application Note: Solubilization and Cell Culture Preparation of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride Executive Summary & Chemical Context Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS: 3964...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Cell Culture Preparation of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride

Executive Summary & Chemical Context

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS: 39640-05-6)[1],[2] is a highly versatile chemical building block, frequently utilized in the synthesis and in vitro target engagement evaluation of Poly(ADP-ribose) polymerase (PARP) inhibitors and other targeted therapeutics[3],[4]. Because the parent molecule contains basic piperazine and pyridine nitrogen atoms, it is formulated as a dihydrochloride salt. This specific salt form is engineered to maximize aqueous solubility, allowing researchers to bypass the confounding transcriptomic and cytotoxic effects of organic solvents like Dimethyl Sulfoxide (DMSO) during sensitive cell culture assays[5].

This protocol provides a self-validating, E-E-A-T-aligned methodology for preparing sterile stock solutions, emphasizing the causality behind solvent selection and handling techniques.

Causality in Physicochemical Properties

Understanding the molecular behavior of this compound is critical for robust experimental design. The dihydrochloride salt formulation dictates three major behavioral traits in solution:

  • Hygroscopicity: The salt readily absorbs atmospheric moisture. Failing to equilibrate the powder to room temperature before opening will result in water absorption, artificially inflating the mass and leading to sub-potent stock solutions.

  • Aqueous Solubility vs. pH: The compound is highly soluble in water. However, dissolving a dihydrochloride salt in unbuffered ultra-pure water (ddH2O) releases hydrochloric acid equivalents, drastically dropping the solution's pH.

  • Precipitation Risk: Attempting to neutralize the concentrated aqueous stock directly with a strong base (e.g., NaOH) will deprotonate the nitrogens, converting the salt back into the lipophilic free base, which will instantly precipitate out of solution.

Table 1: Physicochemical Profile & Solubility Metrics

PropertyValue / Specification
Chemical Name Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride
CAS Number 39640-05-6
Molecular Formula C10H15Cl2N3O
Molecular Weight 264.15 g/mol
Primary Solvent (Recommended) ddH2O or 1X PBS (Solubility >50 mg/mL)
Secondary Solvent Anhydrous DMSO (Solubility >25 mg/mL)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Solution) -80°C (Aliquoted, avoid freeze-thaw cycles)

Experimental Protocol: Self-Validating Dissolution

Mass/Volume Calculations for Stock Solutions

To minimize weighing errors, it is recommended to prepare a concentrated stock solution (e.g., 50 mM) and perform serial dilutions.

Table 2: Reagent Preparation Matrix (Based on MW: 264.15 g/mol )

Desired Stock ConcentrationMass of CompoundVolume of Solvent (ddH2O/DMSO)
10 mM 2.64 mg1.0 mL
50 mM 13.21 mg1.0 mL
100 mM 26.42 mg1.0 mL
Step-by-Step Aqueous Dissolution (Primary Choice for Cell Culture)
  • Equilibration: Remove the desiccated vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Prevents condensation from altering the mass.

  • Weighing: Under a sterile laminar flow hood, weigh the required mass (e.g., 13.21 mg for 1 mL of 50 mM stock) into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add the corresponding volume of sterile ddH2O or 1X PBS. Vortex for 30–60 seconds until visually dissolved.

  • Self-Validation (Clarity Check): Hold the tube against a solid black background under bright light. The solution must be completely transparent. Any opalescence or particulate matter indicates incomplete dissolution or free-base precipitation.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) filter into a new sterile tube. Causality: PES membranes are specifically chosen for their ultra-low non-specific binding properties, ensuring the active compound is not stripped from the solution during sterilization.

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation. Store at -80°C.

Cell Culture Media Preparation & pH Management

When introducing the aqueous stock to your cell culture media, the acidic nature of the dihydrochloride salt must be managed:

  • Buffer Verification: Ensure your complete culture medium contains adequate buffering capacity (e.g., 10–25 mM HEPES or standard sodium bicarbonate in a 5% CO₂ incubator).

  • Dilution: Dilute the stock solution at least 1:1000 into the complete media (e.g., 50 µM final concentration from a 50 mM stock). At this dilution, the media's buffering system will easily neutralize the trace acidity without requiring manual pH adjustment.

  • Vehicle Control: Your negative control must contain the exact same volume of ddH2O (or DMSO) to rule out solvent-induced transcriptomic or cytotoxic effects[5].

Workflow Visualization

ProtocolWorkflow Start Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS: 39640-05-6) Equilibrate Equilibrate to RT (Prevent hygroscopic moisture) Start->Equilibrate Weigh Weighing under Sterile Hood Equilibrate->Weigh SolventChoice Solvent Selection Weigh->SolventChoice Aqueous ddH2O / PBS (Primary Choice) SolventChoice->Aqueous High Aqueous Solubility DMSO Anhydrous DMSO (Alternative) SolventChoice->DMSO For Non-Aqueous Needs pHCheck Check pH & Buffer Capacity (Salt lowers pH) Aqueous->pHCheck Aliquots Aliquoting & Storage (-20°C to -80°C) DMSO->Aliquots Use PTFE filter if needed Filter Sterile Filtration (0.22 µm PES) pHCheck->Filter Filter->Aliquots Media Dilution in Culture Media (Final Solvent ≤ 0.1%) Aliquots->Media Assay In Vitro Cell Assays (e.g., PARP Inhibition) Media->Assay

Dissolution and validation workflow for Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride.

References

  • [1] Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride | 39640-05-6. Source: Molaid. URL: [Link]

  • [3] US9187430B2 - Poly (ADP-ribose) polymerase inhibitor. Source: Google Patents. URL:

  • [4] CA2857405A1 - Phthalic hydrazide (phthalazine ketone) compounds as parp inhibitors and composition thereof. Source: Google Patents. URL:

Sources

Application

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride HPLC-UV analysis method

An Application Note for the Development and Validation of a Stability-Indicating HPLC-UV Method for Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride Abstract This document provides a comprehensive guide for the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC-UV Method for Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride

Abstract

This document provides a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride. As a polar, basic compound, this analyte presents unique challenges in chromatographic retention and peak symmetry. This application note details a systematic approach, from initial method development and optimization to a full validation protocol compliant with the International Council for Harmonisation (ICH) guidelines. We explain the scientific rationale behind the selection of stationary phase, mobile phase composition, and pH to overcome common analytical hurdles. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability testing, and various research applications in pharmaceutical development.

Introduction and Method Development Rationale

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS: 39640-05-6, Molecular Formula: C₁₀H₁₅Cl₂N₃O) is a chemical intermediate featuring both a pyridine ring, which acts as a chromophore for UV detection, and a basic piperazine moiety.[1] The analysis of such polar basic compounds by reversed-phase HPLC is often challenging. These molecules tend to exhibit poor retention on traditional C18 columns and are prone to peak tailing due to strong interactions with residual silanol groups on the silica support.[2][3]

A successful method hinges on controlling the analyte's ionization state and selecting an appropriate stationary phase.

1.1. Analyte Characteristics and Chromatographic Strategy

  • Polarity and Basicity: The presence of two basic nitrogen atoms (one in the piperazine ring and one in the pyridine ring) makes the molecule highly polar and prone to protonation. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be carefully controlled. Buffering the mobile phase to a pH at least 1-2 units away from the analyte's pKa values ensures it exists in a single, stable ionic form.[4] A low pH (e.g., 2.5-3.5) is optimal, as it fully protonates both basic centers, leading to predictable chromatographic behavior.

  • UV Absorbance: The pyridinyl group provides strong UV absorbance, making UV detection a suitable and straightforward choice for quantification. A photodiode array (PDA) detector should be used to scan a standard solution across the UV spectrum (200-400 nm) to identify the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity.

1.2. Stationary Phase (Column) Selection

Standard C18 columns can suffer from "hydrophobic collapse" in the highly aqueous mobile phases required to retain very polar compounds, leading to irreproducible retention times.[5] Furthermore, their residual silanols can cause severe peak tailing with basic analytes. Therefore, specialized columns are recommended:

  • Polar-Endcapped C18 Columns: These columns have a modified surface that shields residual silanols, reducing peak tailing and improving peak shape for basic compounds.

  • Pentafluorophenyl (PFP or F5) Phases: These phases offer alternative selectivity through multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions. They are particularly effective for retaining and resolving polar, aromatic, and basic compounds.

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities, providing excellent retention for polar and charged molecules without the need for ion-pairing reagents.[6]

For this application, a robust polar-endcapped C18 or an F5 column is recommended as a primary choice due to their wide availability and proven performance.

1.3. Mobile Phase Optimization

The mobile phase is the most critical factor in controlling the chromatography of Piperazin-1-yl(pyridin-4-yl)methanone.

  • Aqueous Component and pH Control: A low-pH buffer is essential. A potassium phosphate buffer adjusted to pH 3.0 provides excellent buffering capacity and is ideal for UV-only methods. For applications where mass spectrometry compatibility is desired, a volatile buffer like 0.1% formic acid in water can be substituted.

  • Organic Modifier: Acetonitrile is generally preferred over methanol due to its lower UV cutoff and viscosity, which results in lower backpressure. A gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the acetonitrile concentration, will be effective for eluting the main analyte while also separating it from potential impurities.

Experimental Protocol

This protocol outlines a validated method for the analysis of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride.

2.1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatographic Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent polar-endcapped C18 column.

  • Chemicals and Reagents:

    • Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride reference standard.

    • Acetonitrile (HPLC grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).

    • Phosphoric Acid (85%) (Analytical grade).

    • Water (HPLC grade or Milli-Q).

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Mobile Phase A / Acetonitrile (95:5, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL using the diluent.

2.3. Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for easy reference.

ParameterCondition
Column Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM KH₂PO₄, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-17.1 min: 60% to 5% B; 17.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 272 nm (or determined λmax)
Injection Volume 10 µL
Run Time 22 minutes

2.4. System Suitability Test (SST)

Before commencing any analysis, the system suitability must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

Method Validation Protocol (ICH Q2(R2) Summary)

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[7][8] The following tests should be performed in accordance with ICH guidelines.[9]

HPLC_Validation_Workflow

Caption: Workflow for HPLC-UV method development and validation.

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze diluent, placebo, and stressed samples (acid, base, peroxide, heat, light). Assess peak purity of the analyte in the presence of degradants.The analyte peak should be free from interference from placebo and degradants. Peak purity index > 0.99.
Linearity Analyze five concentrations across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.[4]Mean recovery should be between 98.0% and 102.0% at each level.
Precision Repeatability: Analyze six replicate preparations of the sample at 100% concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.[10]% RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often established at a signal-to-noise ratio of 10:1.% RSD ≤ 10.0% and recovery between 80-120%.
Robustness Deliberately vary critical method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5°C, flow rate ± 10%, mobile phase composition ± 2%).System suitability parameters must be met. Analyte concentration should not change significantly.

Conclusion

The HPLC-UV method detailed in this application note provides a reliable and robust solution for the quantitative analysis of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride. By employing a polar-endcapped C18 column and a pH-controlled mobile phase, the challenges associated with analyzing this polar basic compound are effectively overcome. The protocol is grounded in established chromatographic principles and adheres to ICH guidelines for method validation, ensuring its suitability for implementation in regulated quality control and research environments.

References

  • Asian Journal of Pharmaceutical Analysis. "A Review of HPLC Method Development and Validation as per ICH Guidelines". Asianpharmaonline.org. [Link]

  • ResearchGate. "(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES". ResearchGate. [Link]

  • SIELC Technologies. "HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column". Sielc.com. [Link]

  • Moshang Chemical. "Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride | 39640-05-6". Mschem.com. [Link]

  • Slideshare. "Ich guidelines for validation final". Slideshare.net. [Link]

  • Welch Materials. "Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications". Welchmat.com. [Link]

  • Crawford Scientific. "THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES". Crawfordscientific.com. [Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Ema.europa.eu. [Link]

  • BioPharm International. "Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods". Biopharminternational.com. [Link]

Sources

Method

Application Notes and Protocols: A Strategic Approach to In Vivo Dosing of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride

Disclaimer: Specific formulation and in vivo dosing data for Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride are not extensively available in public literature. This guide provides a comprehensive, adaptable framew...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific formulation and in vivo dosing data for Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride are not extensively available in public literature. This guide provides a comprehensive, adaptable framework based on established principles of preclinical drug development for novel small molecules. The protocols outlined are intended to be a starting point and must be optimized based on the specific physicochemical properties of the compound and the research objectives. All animal studies must be conducted in compliance with institutional and national guidelines for the ethical treatment of animals and approved by an Institutional Animal Care and Use Committee (IACUC).[1][2][3]

Introduction: Characterizing a Novel Pyridine-Piperazine Moiety

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride belongs to a class of compounds containing pyridine and piperazine scaffolds, which are prevalent in centrally active and kinase-inhibiting drugs. The dihydrochloride salt form suggests enhanced aqueous solubility, a favorable characteristic for initial in vivo formulation. However, the overall physicochemical properties, such as LogP, pKa, and stability, must be thoroughly characterized to inform a rational formulation and dosing strategy.[4]

The primary objective of this document is to provide a systematic approach for researchers to establish a safe and effective in vivo dosing regimen for this novel compound. This involves a multi-stage process that begins with pre-formulation analysis and progresses through dose-range finding and pharmacokinetic/pharmacodynamic (PK/PD) assessments.[5][6]

Pre-Formulation and Vehicle Selection: The Foundation of a Successful In Vivo Study

The selection of an appropriate vehicle is critical for ensuring the bioavailability and tolerability of the test compound.[7][8] Given that Piperazin-1-yl(pyridin-4-yl)methanone is a dihydrochloride salt, initial efforts should focus on simple aqueous vehicles.

2.1 Initial Solubility Screening

A tiered approach to solubility testing is recommended, starting with pharmaceutically acceptable aqueous vehicles.

Table 1: Recommended Initial Solubility Screening Vehicles

VehicleRationale
Sterile Water for InjectionMost straightforward vehicle for a water-soluble salt.
0.9% Sodium Chloride (Saline)Isotonic and well-tolerated for most routes of administration.[9]
Phosphate-Buffered Saline (PBS), pH 7.4Maintains physiological pH, which can be crucial for compound stability and tolerability.[9]

2.2 Strategies for Poorly Soluble Compounds

If the compound exhibits poor solubility in simple aqueous vehicles, more complex formulations may be necessary.[10]

Table 2: Common Formulation Strategies for Poorly Soluble Compounds

StrategyExample ExcipientsConsiderations
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)Potential for toxicity at higher concentrations. A vehicle toxicity study is recommended.[7][8][9][11]
Suspending Agents 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water or salineSuitable for oral administration of insoluble compounds. Requires particle size control and continuous mixing.[11]
Surfactants Polysorbate 80 (Tween® 80)Can improve wetting and dispersion. Use at low concentrations (e.g., 0.1-1%).[11]

Protocol 2.1: Vehicle Selection Workflow

  • Initial Screen: Attempt to dissolve the compound in sterile water, saline, and PBS at the highest desired concentration.

  • pH Adjustment: If solubility is limited, assess the pH of the solution and adjust towards a more favorable range, while considering the compound's stability.

  • Co-solvent Systems: If necessary, evaluate solubility in co-solvent systems, starting with low percentages (e.g., 10% PEG 400 in saline).

  • Suspension Formulation: For oral administration of insoluble compounds, prepare a micronized suspension in a suitable vehicle like 0.5% methylcellulose.[10]

  • Vehicle Tolerance Study: Before initiating efficacy studies, administer the chosen vehicle (without the compound) to a small cohort of animals to ensure it does not produce adverse effects.[7][8]

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

The initial in vivo studies are designed to determine the safety and tolerability of the compound.[12] The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[13][14]

3.1 Study Design for MTD Determination

A dose-escalation design is typically employed to establish the MTD.[15][16]

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 or BALB/c mice).

  • Group Size: Use a small number of animals per group (n=3-5).

  • Dose Escalation: Administer single, escalating doses of the compound to different groups. A logarithmic dose spacing (e.g., 1, 3, 10, 30, 100 mg/kg) is a common starting point.

  • Route of Administration: The intended route for future efficacy studies should be used (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).[17]

  • Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for a period of 7-14 days.[14]

Table 3: Key Parameters for MTD Monitoring

ParameterDescriptionEndpoint Criteria
Body Weight Daily measurementA body weight loss of more than 10-15% is often considered a sign of significant toxicity.[18]
Clinical Signs Lethargy, ruffled fur, hunched posture, ataxia, etc.Presence of severe or persistent clinical signs.
Mortality SurvivalDeath is not an intended endpoint but must be recorded.[13]

dot

Caption: Workflow for MTD determination.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once the MTD is established, PK and PD studies are essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its effect on the biological target.[6][19]

4.1 Pharmacokinetic (PK) Study Protocol

A preliminary PK study provides critical information on the compound's half-life, bioavailability, and exposure levels.[5]

Protocol 4.1: Single-Dose PK Study in Mice

  • Animal Model: Use the same strain as in the MTD study.

  • Dosing: Administer a single dose of the compound (typically a well-tolerated dose below the MTD) via the intended clinical route (e.g., PO, IV).[15]

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[15][17]

  • Bioanalysis: Analyze the plasma concentration of the compound using a validated analytical method, such as LC-MS/MS.[20]

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

dot

Caption: Integrated PK/PD study workflow.

4.2 Pharmacodynamic (PD) Study

PD studies aim to demonstrate that the compound engages its target in vivo and elicits a biological response.[19]

  • Dose-Response: Administer a range of doses (informed by PK and MTD data) to disease-model animals.

  • Target Engagement: Collect relevant tissues at time points informed by the PK profile to assess target modulation (e.g., phosphorylation status of a kinase).

  • Biomarker Analysis: Utilize techniques like Western blotting, immunohistochemistry (IHC), or qPCR to quantify the biological effect.[19]

Efficacy Studies: Designing for Meaningful Outcomes

With a well-characterized compound, efficacy studies in relevant disease models can be designed.

  • Dose Selection: Choose at least two to three dose levels below the MTD that have shown target engagement in PD studies.

  • Dosing Regimen: The dosing frequency (e.g., once daily, twice daily) should be guided by the PK data, particularly the compound's half-life.[15]

  • Controls: Always include a vehicle control group and, if possible, a positive control (standard-of-care) group.[21]

  • Endpoints: Clearly define primary efficacy endpoints (e.g., tumor volume, survival, behavioral scores) before the study begins.

Conclusion and Future Directions

This document provides a strategic and adaptable framework for establishing an in vivo dosing protocol for Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. By systematically characterizing the compound's formulation properties, tolerability, and pharmacokinetic/pharmacodynamic profile, researchers can design robust and informative efficacy studies. This methodical approach not only enhances the likelihood of successful outcomes but also adheres to the principles of ethical and efficient animal use in research.

References

  • Dose range finding approach for rodent preweaning juvenile animal studies - PubMed. (2021, March 15). PubMed. Retrieved from [Link]

  • Pre-Clinical Formulation & in vivo Pharmacology Delivery - Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • In Vivo PK/PD Study Services | Reaction Biology. (n.d.). Reaction Biology. Retrieved from [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31). PharmaCMC. Retrieved from [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research - Boston University. (2025, March 4). Boston University. Retrieved from [Link]

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON - Office of Research. (2009, December 11). University of Colorado. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Bioanalytical Systems. Retrieved from [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Charles River Labs. Retrieved from [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Altasciences. Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pharmacodynamic and pharmacokinetic study of chronic low-dose metronomic cyclophosphamide therapy in mice - AACR Journals. (2007, August 15). American Association for Cancer Research. Retrieved from [Link]

  • ECETOC Guidance on Dose Selection. (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. (2022, November 30). ALS Therapy Development Institute. Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test | Journal of Pharmacy & Pharmaceutical Sciences. (2018, March 30). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Refining MTD studies | NC3Rs. (n.d.). NC3Rs. Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats - J-Stage. (n.d.). J-Stage. Retrieved from [Link]

  • dose selection for carcinogenicity studies. (n.d.). International Council for Harmonisation. Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). ResearchGate. Retrieved from [Link]

  • Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One. (2014, July 15). PLOS One. Retrieved from [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Rhizome. Retrieved from [Link]

  • IACUC Guidelines - Research | SDSU. (n.d.). San Diego State University. Retrieved from [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (2025, August 11). AMSbiopharma. Retrieved from [Link]

  • Preclinical Dose-Formulation Stability | Pharmaceutical Technology. (2026, March 13). Pharmaceutical Technology. Retrieved from [Link]

  • IACUC Routes of Administration Guidelines - Research & Innovation Office. (n.d.). University of Nevada, Reno. Retrieved from [Link]

  • Dose Range Finding Study - Preclinical R&D Services at Hoeford Research. (n.d.). Hoeford Research. Retrieved from [Link]

  • IACUC POLICY ON RODENT AND RABBIT ANESTHESIA AND ANALGESIA - Office of Research Compliance. (n.d.). University of Pittsburgh. Retrieved from [Link]

  • Guidance for Industry: S1C(R2) Dose Selection for Carcinogenicity Studies - FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals - NC3Rs. (2009, December 15). NC3Rs. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved from [Link]

  • In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine. (n.d.). Stanford Medicine. Retrieved from [Link]

  • Intratumoral Administration of a Novel Cytotoxic Formulation with Strong Tissue Dispersive Properties Regresses Tumor Growth and Elicits Systemic Adaptive Immunity in In Vivo Models - MDPI. (2020, June 24). MDPI. Retrieved from [Link]

  • Microdosing drug development of small organic and protein therapeutics - Journal of Nuclear Medicine. (2017, May 25). Journal of Nuclear Medicine. Retrieved from [Link]

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Application

Application Notes and Protocol for the Preparation of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride Stock Solutions

Introduction: The Criticality of Accurate Stock Solution Preparation Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a member of the piperazine class of compounds, a scaffold frequently found in biologically act...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Accurate Stock Solution Preparation

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a member of the piperazine class of compounds, a scaffold frequently found in biologically active molecules and utilized across various therapeutic areas.[1] The integrity of all subsequent experimental data hinges on the accurate and reproducible preparation of stock solutions. Factors such as solvent choice, concentration, handling, and storage can significantly impact the effective concentration and stability of the compound, leading to variability in assay results.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, solubility determination, and preparation of stock solutions for Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. As specific, publicly available solubility data for this compound is limited, this guide incorporates a protocol for empirical solubility determination, empowering researchers to validate their stock solution concentrations in their chosen solvent systems.

Compound Specifications and Physicochemical Properties

A thorough understanding of the compound's properties is foundational to its proper handling and use.

PropertyValueSource
Chemical Name piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride-
CAS Number 39640-05-6[2]
Molecular Formula C₁₀H₁₅Cl₂N₃O[2]
Molecular Weight 264.15 g/mol [2]
Appearance Solid (Typical for related compounds)[3]
Purity >98% (Typical from commercial suppliers)[2]
Storage Store at room temperature as a solid.[2]

Safety, Handling, and Storage Precautions

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, like many piperazine and pyridine derivatives, requires careful handling to minimize exposure and ensure laboratory safety. The following precautions are derived from safety data sheets of structurally similar compounds.[4][5][6]

Personal Protective Equipment (PPE)

Always handle the solid compound and its solutions within a certified chemical fume hood or a ventilated enclosure. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

Hazard Identification and First Aid

Based on related compounds, Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride should be treated as a hazardous substance.

  • Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]

  • Inhalation: If inhaled, move the individual to fresh air and seek medical attention.[3][5]

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[3][6]

Solid and Solution Storage

Proper storage is crucial to maintain the compound's integrity.

  • Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Stock Solutions: Based on stability studies of related piperazine compounds, long-term storage of solutions at room temperature is not recommended due to potential degradation.[8] It is best practice to store stock solutions in small, single-use aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and evaporation. Protect solutions from light, as pyridine-containing compounds can be light-sensitive.

Experimental Workflow Overview

The following diagram outlines the logical flow for preparing and validating a stock solution of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride.

G cluster_prep Preparation cluster_qc Quality Control & Storage compound Weigh Solid Compound (CAS: 39640-05-6) solubility_test Protocol 1: Determine Solubility in Desired Solvent (e.g., Water, DMSO) compound->solubility_test If high concentration is required dissolution Protocol 2: Prepare Stock Solution (e.g., 10 mM) compound->dissolution For standard conc. (e.g., 10 mM) solubility_test->dissolution Based on results qc Visual Inspection (Clarity, Particulates) dissolution->qc filtration Sterile Filtration (0.22 µm filter) qc->filtration aliquot Aliquot into Single-Use Vials filtration->aliquot storage Store at -20°C or -80°C (Protect from Light) aliquot->storage

Caption: Workflow for preparing and storing stock solutions.

Protocol 1: Empirical Determination of Solubility

Materials:

  • Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride

  • Desired solvent (e.g., ACS grade water, DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Benchtop microcentrifuge

Procedure:

  • Weigh Compound: Accurately weigh approximately 2-5 mg of the compound into a pre-weighed microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of the chosen solvent to the tube to create a high target concentration (e.g., add 100 µL to 2.64 mg of compound for an initial target of 100 mM).

  • Facilitate Dissolution: Vortex the tube vigorously for 2-3 minutes. If the solid does not dissolve, gentle warming (to 30-37°C) or sonication in a water bath for 5-10 minutes can be applied.

    • Expert Insight: Dihydrochloride salts of amine-containing compounds are generally more soluble in aqueous solutions. For DMSO, which is a strong organic solvent, high solubility is also expected.[9]

  • Visual Inspection: After attempting to dissolve, visually inspect the solution against a dark background. If the solution is clear with no visible particulates, the compound is soluble at that concentration.

  • Equilibration and Centrifugation: If undissolved solid remains, add progressively larger, known volumes of solvent, vortexing after each addition, until the solid dissolves completely. If dissolution is still not achieved, allow the suspension to equilibrate at room temperature for 1-2 hours.

  • Final Assessment: Centrifuge the tube at >10,000 x g for 5 minutes. Carefully inspect the supernatant. A clear supernatant with a visible pellet indicates that the solubility limit has been exceeded. The concentration in the clear supernatant represents the saturation solubility.

Protocol 2: Preparation of Stock Solutions

This section provides protocols for preparing a standard 10 mM aqueous stock solution and a 10 mM DMSO stock solution.

Preparation of a 10 mM Aqueous Stock Solution

Rationale: Dihydrochloride salts typically exhibit good solubility in water. A 10 mM stock is a common starting concentration for many biological assays.

Materials:

  • Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (MW: 264.15 g/mol )

  • High-purity water (e.g., Milli-Q®, or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (appropriate size)

  • Magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filter

Calculation: To prepare a 10 mM solution, you need 0.01 moles per liter. Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 10 mL of a 10 mM solution: Mass = 0.01 mol/L * 0.01 L * 264.15 g/mol * 1000 mg/g = 2.64 mg

Procedure:

  • Weigh Compound: Accurately weigh 2.64 mg of the compound and transfer it to a 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of high-purity water to the flask. Add a small magnetic stir bar.

  • Stir to Dissolve: Place the flask on a magnetic stir plate and stir until the solid is completely dissolved. Gentle warming or brief sonication can be used to expedite dissolution if necessary.

  • Final Volume Adjustment: Once fully dissolved, remove the stir bar and carefully add water to bring the final volume to the 10 mL mark. Invert the flask several times to ensure homogeneity.

  • Sterilization (Optional but Recommended): For biological applications, sterile filter the solution through a 0.22 µm syringe filter into a sterile container. This removes any potential microbial contamination and fine particulates.

  • Aliquot and Store: Dispense the solution into sterile, light-protected, single-use aliquots. Store at -20°C or -80°C.

Preparation of a 10 mM DMSO Stock Solution

Rationale: DMSO is a common solvent for creating high-concentration stock solutions for in vitro screening.

Procedure:

  • Weigh Compound: Accurately weigh 2.64 mg of the compound and transfer it to a suitable glass vial.

  • Add Solvent: Add 1.0 mL of high-purity DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used if needed.

  • Aliquot and Store: Dispense into appropriate low-volume, single-use aliquots (e.g., in specialized tubes designed for compound storage). Store at -20°C or -80°C, protected from light and moisture.

Quality Control and Validation

A self-validating protocol includes checks to ensure the quality of the prepared stock solution.

  • Visual Inspection: The final stock solution should be clear and free of any visible particulates or signs of precipitation.

  • pH Measurement (Aqueous Solutions): The pH of an aqueous solution of a dihydrochloride salt will be acidic. Measuring the pH of the final stock can be a useful quality control parameter to record for experimental consistency.

  • Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using HPLC-UV. This requires establishing a standard curve with a reference standard.

The following diagram illustrates the decision-making process for solvent selection and preparation.

G t_node t_node start Experiment Requires Aqueous Buffer? dmso_stock Experiment Tolerates Low % DMSO? start->dmso_stock No prep_water Prepare Aqueous Stock (Protocol 2.1) start->prep_water Yes dmso_stock->prep_water No prep_dmso Prepare DMSO Stock (Protocol 2.2) dmso_stock->prep_dmso Yes proceed Proceed with Experiment prep_water->proceed dilute_dmso Dilute DMSO Stock into Aqueous Buffer Before Use prep_dmso->dilute_dmso check_sol Check for Precipitation After Dilution dilute_dmso->check_sol check_sol->prep_water Precipitation Occurs check_sol->proceed No Precipitation

Caption: Decision tree for solvent selection.

References

  • Hairui Chemical. (n.d.). Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride_39640-05-6. [Link]

  • NextSDS. (n.d.). 4-(piperazin-1-yl)pyridazine dihydrochloride — Chemical Substance Information. [Link]

  • Wong, L. L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 124–131. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • NextSDS. (n.d.). (4-PIPERAZIN-1-YL-PHENYL)-PYRIDIN-4-YL-METHANONE — Chemical Substance Information. [Link]

  • Google Patents. (n.d.).
  • KADLEC, O., et al. (2017). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 22(11), 1947. [Link]

  • Trungtamthuoc.com. (2025). Piperazine Dihydrochloride USP 2025. [Link]

  • European Patent Office. (2000). EP 1136470 A1 - PROCESS FOR THE PREPARATION OF A PIPERAZINE DERIVATIVE. [Link]

  • AERU, University of Hertfordshire. (2025). Piperazine. [Link]

  • NextSDS. (n.d.). 1-Pyridin-4-ylmethyl-piperazine dihydrochloride — Chemical Substance Information. [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

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Method

Investigator's Guide to Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride: A Potential Chemical Probe

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the investigation of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride as a potential chemical probe. As the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the investigation of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride as a potential chemical probe. As the specific biological targets of this compound are not yet fully elucidated in publicly available literature, this guide offers a scientifically-grounded framework for its characterization, based on the known activities of structurally related molecules.

Introduction: Unveiling the Potential of a Privileged Scaffold

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS: 39640-05-6) belongs to a class of compounds containing the piperazine-methanone-pyridine scaffold. This structural motif is considered "privileged" in medicinal chemistry, as it is found in numerous biologically active compounds targeting a wide range of proteins.[1][2] The inherent versatility of the piperazine ring, combined with the electronic properties of the pyridinyl and methanone groups, makes this scaffold a fertile ground for the discovery of novel chemical probes and therapeutic agents.

While direct biological data for Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is limited, its structural analogs have been identified as potent modulators of several important biological targets. This guide will, therefore, focus on a systematic approach to hypothesize and validate the potential biological activities of this compound.

Compound Information
IUPAC Name Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride
CAS Number 39640-05-6
Molecular Formula C10H13N3O · 2HCl
Molecular Weight 264.15 g/mol
Chemical Structure (Image of the chemical structure would be placed here in a full document)

Hypothesized Biological Targets: A Data-Driven Approach

Based on the published activities of close structural analogs, we can formulate several primary hypotheses for the biological targets of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride. The following table summarizes these potential targets and the rationale for their consideration.

Potential Target Family Rationale and Key Analogs Potential Therapeutic/Research Area Reference
Rho Kinase (ROCK) The structurally similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide, has been identified as a Rho kinase inhibitor.Central Nervous System Disorders, Cardiovascular Disease, Oncology[3]
Monoacylglycerol Lipase (MAGL) Phenyl(piperazin-1-yl)methanone derivatives have been discovered as reversible inhibitors of MAGL.Neurodegenerative Diseases, Inflammation, Oncology[4][5]
Serotonin Transporter (SERT) 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have demonstrated potent serotonin reuptake inhibitory activity.Depression, Anxiety Disorders[6]
Urease Pyridylpiperazine hybrid derivatives have been shown to be effective urease inhibitors.Gastric Ulcers (H. pylori infection)[1]
Protozoal Cytochrome P450 N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides act as inhibitors of Leishmania CYP51 and CYP5122A1.Leishmaniasis[7]

The following workflow outlines a proposed screening cascade for the characterization of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Selectivity cluster_2 Phase 3: Cellular Characterization A Compound Acquisition & QC (Purity, Identity) B In vitro Kinase Assay (e.g., ROCK2) A->B Primary Targets C Enzyme Inhibition Assay (e.g., MAGL, Urease) A->C Primary Targets D Cell-based Transporter Assay (e.g., SERT) A->D Primary Targets E Dose-Response Analysis (IC50 Determination) B->E If active C->E If active D->E If active F Selectivity Profiling (Panel of related kinases/enzymes) E->F Confirm potency G Orthogonal Assay (e.g., Western blot for downstream signaling) F->G Assess selectivity H Cellular Potency Assessment (e.g., p-MLC for ROCK inhibition) G->H Confirm mechanism I Cytotoxicity Profiling (e.g., MTT/CellTiter-Glo) H->I Determine therapeutic window

Sources

Application

Application Note: Preclinical Formulation Development of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride for Oral Administration

Executive Summary The development of oral solid dosage forms for highly water-soluble diprotic salts presents unique physicochemical challenges. Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (PPMD) is a synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of oral solid dosage forms for highly water-soluble diprotic salts presents unique physicochemical challenges. Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (PPMD) is a synthetic intermediate and active pharmaceutical ingredient (API) building block characterized by its pH-dependent solubility and ionization profile. While the dihydrochloride salt form maximizes aqueous solubility, it introduces significant risks during formulation, including salt disproportionation, hygroscopicity, and the gastric common ion effect[1].

This application note provides a comprehensive, field-proven guide to the preformulation assessment and prototype manufacturing of PPMD. By employing non-aqueous wet granulation and strategic excipient selection, formulation scientists can mitigate disproportionation risks and ensure consistent in vivo performance.

Physicochemical Profiling & Mechanistic Rationale

Ionization and the Risk of Disproportionation

PPMD contains two basic nitrogen centers: a piperazine ring and a pyridine ring. The thermodynamic pKa of the piperazine nitrogen is approximately 9.8, while the pyridine nitrogen exhibits a pKa of roughly 5.2[2]. In its dihydrochloride form, both nitrogen atoms are protonated, rendering the API highly soluble in the acidic environment of the stomach.

However, formulation of dihydrochloride salts requires extreme caution. When exposed to moisture or alkaline microenvironments (often introduced by standard excipients like magnesium stearate or croscarmellose sodium), the salt is highly susceptible to disproportionation —the spontaneous conversion of the salt back into its less soluble free base[3]. Furthermore, in the chloride-rich environment of the gastric fluid, dihydrochloride salts can experience suppressed dissolution due to the common ion effect[1].

To successfully formulate PPMD, the formulation must act as a protective matrix that maintains an acidic-to-neutral microenvironmental pH and minimizes moisture exposure during processing[4].

G Stomach Stomach (pH 1.2) Fully Protonated (Di-cation) Intestine Small Intestine (pH 6.8) Partial Deprotonation (Mono-cation/Free Base) Stomach->Intestine Gastric Emptying Precipitation Precipitation Risk (Free Base Formation) Intestine->Precipitation If solubility limit exceeded Absorption Epithelial Absorption (Lipophilic Permeation) Intestine->Absorption Passive Diffusion

Fig 1: Gastrointestinal transit and pH-dependent ionization pathway of PPMD.

Preformulation Data Summary

To establish a baseline for formulation design, the physicochemical parameters and excipient compatibilities of PPMD must be quantified. Table 1 outlines the pH-solubility profile, highlighting the drastic drop in solubility as the environmental pH surpasses the pKa of the pyridine ring.

Table 1: Physicochemical and Solubility Profile of PPMD

ParameterValue / ObservationAnalytical Method
Molecular Weight 264.15 g/mol (Dihydrochloride)Mass Spectrometry
pKa (Calculated) ~5.2 (Pyridine), ~9.8 (Piperazine)Potentiometric Titration[2]
Solubility (pH 1.2) > 150 mg/mLShake-flask (HPLC-UV)
Solubility (pH 4.5) 45 mg/mLShake-flask (HPLC-UV)
Solubility (pH 6.8) < 2 mg/mL (Free base precipitation)Shake-flask (HPLC-UV)
Hygroscopicity Moderate (Forms channel hydrates)Dynamic Vapor Sorption (DVS)[4]

Table 2: Excipient Compatibility Matrix

ExcipientFunctionCompatibilityMechanistic Rationale
Microcrystalline Cellulose (MCC)DiluentHigh Neutral pH, low moisture transfer.
CrospovidoneDisintegrantHigh Non-ionic, does not act as a proton acceptor.
Magnesium StearateLubricantLow Alkaline micro-pH strips HCl, causing disproportionation.
Sodium Stearyl Fumarate (SSF)LubricantHigh Acidic/neutral profile; prevents free-base conversion.
Citric Acid (Anhydrous)Micro-pH ModifierHigh Maintains acidic microenvironment during dissolution.

Experimental Protocols

The following protocols are designed as self-validating systems. They not only instruct the operator on how to perform the assay but include critical in-process checks to verify the structural integrity of the dihydrochloride salt.

Protocol A: pH-Solubility & Disproportionation Risk Assessment

Purpose: To determine the equilibrium solubility of PPMD and assess the risk of free-base conversion in intestinal pH.

  • Media Preparation: Prepare 50 mL of USP simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) without enzymes.

  • Sample Saturation: Add an excess of PPMD (approx. 500 mg) to 10 mL of each buffer in sealed amber glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM and 37.0 ± 0.5°C for 24 hours.

  • Equilibrium pH Check (Self-Validation Step): Measure the pH of the slurry. Causality Note: If the pH of the SIF vial drops significantly below 6.8, the dihydrochloride salt is dissolving and releasing protons. Adjust the pH back to 6.8 using 0.1N NaOH to determine true equilibrium solubility.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV at 254 nm.

  • Solid-State Verification: Recover the residual solid from the SIF vial, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Acceptance Criteria: The emergence of new diffraction peaks indicates disproportionation into the PPMD free base.

Protocol B: Prototype Manufacturing via Non-Aqueous Wet Granulation

Purpose: To manufacture a stable immediate-release tablet while preventing moisture-induced hydrate formation and disproportionation[4].

Table 3: Prototype Formulation Composition

ComponentFunctionmg/tablet% w/w
PPMDActive Ingredient50.025.0
MCC (Avicel PH-101)Diluent / Binder116.058.0
CrospovidoneSuperdisintegrant10.05.0
Citric Acid (Anhydrous)Micro-pH Modifier10.05.0
Povidone (PVP K30)Binder10.05.0
Sodium Stearyl FumarateLubricant4.02.0
Total 200.0 mg 100.0%
  • Dry Blending: Dispense PPMD, MCC, Crospovidone, and Citric Acid. Pass through a 30-mesh screen to deagglomerate. Blend in a high-shear mixer for 5 minutes at 150 RPM.

  • Binder Preparation: Dissolve PVP K30 in anhydrous ethanol (99.9%) to form a 10% w/v binder solution. Causality Note: Anhydrous ethanol is strictly used to prevent the ionization of the dihydrochloride salt, thereby arresting the disproportionation pathway.

  • Granulation: Spray the ethanolic binder solution into the high-shear mixer at a rate of 10 mL/min while mixing at 200 RPM (chopper at 1000 RPM) until a cohesive granular mass is formed.

  • Drying: Transfer the wet mass to a fluid bed dryer. Dry at an inlet temperature of 45°C until the Loss on Drying (LOD) is ≤ 1.5%.

  • Milling: Pass the dried granules through a conical mill equipped with an 800 µm screen.

  • Lubrication: Add Sodium Stearyl Fumarate (pre-screened through 60-mesh) to the milled granules. Blend in a V-blender for exactly 3 minutes. Warning: Do not over-blend, as this can coat the granules and retard dissolution.

  • Compression: Compress the final blend using a rotary tablet press equipped with 8 mm round standard concave tooling. Target a tablet hardness of 10-12 kp.

Workflow Step1 1. Dry Blending (PPMD, MCC, Crospovidone, Citric Acid) Step2 2. Non-Aqueous Granulation (Binder: Ethanolic PVP K30) Step1->Step2 Step3 3. Fluid Bed Drying (Inlet: 45°C | Target LOD < 1.5%) Step2->Step3 Step4 4. Conical Milling (Screen: 800 µm) Step3->Step4 Step5 5. Final Lubrication (Sodium Stearyl Fumarate, 3 min) Step4->Step5 Step6 6. Rotary Compression (Target Hardness: 10-12 kp) Step5->Step6

Fig 2: Non-aqueous wet granulation workflow designed to prevent salt disproportionation.

Protocol C: Two-Stage In Vitro Dissolution Testing

Purpose: To simulate the physiological transition from the stomach to the small intestine and evaluate the risk of in vivo precipitation.

  • Apparatus Setup: Configure a USP Apparatus II (Paddle) system at 50 RPM and 37.0 ± 0.5°C.

  • Acid Stage (0-120 min): Place the prototype tablet into 750 mL of 0.1N HCl (pH 1.2). Pull 5 mL aliquots at 15, 30, 45, 60, and 120 minutes. Replace with fresh pre-warmed media.

  • Buffer Transition (120 min): Immediately after the 120-minute pull, add 250 mL of 0.2M tribasic sodium phosphate solution (equilibrated to 37°C) to the dissolution vessel. This will rapidly shift the pH of the media to 6.8 ± 0.05.

  • Buffer Stage (120-240 min): Pull 5 mL aliquots at 125, 135, 150, 180, and 240 minutes.

  • Analysis: Analyze all samples via HPLC. Self-Validation Metric: A sharp drop in the percentage of drug dissolved during the buffer stage indicates that the free base is precipitating. The inclusion of citric acid in the prototype formulation (Table 3) is designed to create an acidic microenvironment that delays this precipitation, allowing sufficient time for epithelial absorption.

References

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. URL:[Link]

  • Stahl, P.H., & Wermuth, C.G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. URL:[Link]

  • S. Karki et al. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Morgan, P. et al. (2019). Development of a Factory Process for Omecamtiv Mecarbil, a Novel Cardiac Myosin Activator. Organic Process Research & Development. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride Precipitation in DMSO

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the formulation and physical chemistry of challenging API intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult on the formulation and physical chemistry of challenging API intermediates. A recurring issue in early-stage drug development and in vitro screening is the unpredictable precipitation of multi-protonated salts in organic solvents.

This guide provides a mechanistic breakdown and field-proven troubleshooting protocols for handling Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride in Dimethyl Sulfoxide (DMSO).

The Mechanistic Root Cause: Solvation Thermodynamics

To solve a precipitation issue, we must first understand the causality behind the solvent-solute interactions. Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS 39640-05-6)[1] is a highly polar, ionic compound. It contains two protonated basic nitrogens (the secondary amine of the piperazine ring and the pyridine nitrogen) paired with two chloride (Cl⁻) counterions.

While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent (dielectric constant ~47, dipole moment 4.0 D), it fundamentally struggles to solvate small, hard anions like chloride. The partial negative charge on the oxygen atom of DMSO is sterically accessible, allowing it to strongly solvate cations (like Na⁺ or protonated amines)[2]. However, the partial positive charge on the sulfur atom is shielded by two bulky methyl groups[2]. Because DMSO lacks hydrogen-bond donors, it cannot effectively solvate the chloride anions[2].

Consequently, the strong ionic lattice energy of the dihydrochloride salt often exceeds the solvation energy provided by DMSO. This thermodynamic imbalance leads to incomplete dissolution or spontaneous precipitation upon minor temperature drops or ambient water absorption[3].

Frequently Asked Questions (Troubleshooting Q&A)

Q1: I prepared a 50 mM stock in 100% anhydrous DMSO, but it remains cloudy. Why? A: The solubility limit of the dihydrochloride salt in pure DMSO is often much lower than its free base counterpart. The cloudiness is a suspension of undissolved microcrystals. The strong ionic interactions between the protonated piperazine/pyridine rings and the chloride anions are not fully disrupted by the aprotic DMSO[2].

Q2: My stock was clear yesterday, but precipitated after a freeze-thaw cycle. How do I rescue it? A: Pure DMSO freezes at 18.5°C[3]. During freezing in a standard -20°C freezer, the solvent crystallizes, forcing the solute out of solution and creating nucleation sites. When thawed, the compound may not spontaneously redissolve because the activation energy for dissolution is high. You can rescue it by gently heating the vial to 37°C and sonicating it (see Protocol A).

Q3: Can I just add water to the DMSO to help it dissolve? A: Yes, provided your downstream assay tolerates aqueous carryover. Water is a protic solvent with strong hydrogen-bond donating capabilities. Adding 5–10% (v/v) water to your DMSO stock will rapidly solvate the chloride anions via hydrogen bonding, breaking the ionic lattice and clearing the solution[2].

Q4: Is there a chemical workaround to keep it dissolved in pure DMSO? A: Yes. You can perform an in situ free-basing by adding 2.0 to 2.5 equivalents of a mild, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA). This neutralizes the hydrochloride salt, generating the free base of Piperazin-1-yl(pyridin-4-yl)methanone (CAS 39640-04-5)[4], which is highly soluble in pure DMSO. Alternatively, you can purchase the free base directly[4].

Quantitative Data Summary: Free Base vs. Dihydrochloride

PropertyPiperazin-1-yl(pyridin-4-yl)methanone (Free Base)Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride
CAS Number 39640-04-5[4]39640-05-6[1]
Molecular Weight 191.23 g/mol [4]264.15 g/mol [1]
Physical State SolidSolid
Solubility in 100% DMSO High (>50 mM typical)Low / Prone to precipitation
Solubility in Aqueous Buffers LowHigh
Recommended Storage (Stock) Aliquoted at -20°C in anhydrous DMSOAliquoted at -20°C (Avoid freeze-thaw)

Experimental Protocols

Protocol A: Thermal & Acoustic Rescue of Precipitated Stocks

Use this self-validating protocol to rescue a stock solution that has crashed out after a freeze-thaw cycle.

  • Equilibration: Remove the precipitated DMSO stock from the -20°C freezer and allow it to reach ambient room temperature (approx. 20–25°C).

  • Thermal Incubation: Place the tightly sealed vial in a dry block heater or water bath set to 37°C for 10 minutes. Critical: Do not exceed 40°C to prevent potential thermal degradation of the compound.

  • Sonication: Transfer the vial to an ultrasonic water bath. Sonicate for 5–15 minutes. The acoustic cavitation provides the mechanical energy required to overcome the lattice energy of the precipitated crystals.

  • Verification: Visually inspect the solution against a dark background. It should be completely clear with no visible particulate scattering. Vortex briefly before immediate use.

Protocol B: In Situ Free-Basing with DIPEA

Use this protocol if your assay cannot tolerate water, but can tolerate trace amounts of an organic base.

  • Preparation: Weigh the required amount of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 50 mM). The solution will likely be cloudy.

  • Base Addition: Add 2.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the suspension. (e.g., for 1 mL of a 50 mM stock, add 125 µmol of DIPEA, which is approx. 21.8 µL).

  • Agitation: Vortex the vial vigorously for 30 seconds. The DIPEA will deprotonate the piperazine and pyridine nitrogens, forming the highly DMSO-soluble free base[4] and DIPEA-HCl.

  • Clarification: The solution should clear as the free base dissolves. If minor opalescence remains (due to DIPEA-HCl insolubility), centrifuge at 10,000 x g for 5 minutes and use the clear supernatant.

Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Precipitation Observed in DMSO Stock CheckAssay Does your assay tolerate water? Start->CheckAssay AddWater Add 5-10% v/v H2O (Solvates Cl- ions) CheckAssay->AddWater Yes CheckBase Does your assay tolerate mild base? CheckAssay->CheckBase No AddDIPEA Add 2.5 eq DIPEA (In situ free-basing) CheckBase->AddDIPEA Yes HeatSonicate Heat to 37°C & Sonicate (15 min) CheckBase->HeatSonicate No BuyFreeBase Purchase Free Base (CAS 39640-04-5) HeatSonicate->BuyFreeBase Still precipitates

Caption: Decision tree for troubleshooting Piperazin-1-yl(pyridin-4-yl)methanone precipitation.

References

  • 2.9 Protic and Aprotic Solvents. W.W. Norton & Company. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Aqueous Solubility for Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug discovery and assay development, Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a highly valuable building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug discovery and assay development, Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a highly valuable building block and API intermediate. While the dihydrochloride salt form is specifically engineered to enhance intrinsic aqueous solubility compared to its free base[1], researchers frequently encounter unexpected precipitation when transitioning from stock solutions to physiological assay buffers.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic principles governing salt dissolution—specifically the common-ion effect and pH-dependent ionization—you can engineer self-validating workflows that guarantee reliable, reproducible data.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: My Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride dissolves perfectly in water, but immediately precipitates when diluted into PBS (pH 7.4). Why does this happen? Causality: This is a classic manifestation of two competing thermodynamic forces: the common-ion effect and pH-driven deprotonation.

  • The Common-Ion Effect: Phosphate-Buffered Saline (PBS) contains a high concentration of chloride ions (~137 mM NaCl). According to Le Chatelier’s principle, introducing excess chloride ions shifts the solubility product equilibrium of the hydrochloride salt back toward the solid state, severely suppressing its dissolution[2][3].

  • pH-Driven Deprotonation: The compound possesses basic nitrogen centers (the pyridine ring and the piperazine secondary amine). At pH 7.4, the pyridine nitrogen (pKa ~5.2) is largely deprotonated. As dictated by the Henderson-Hasselbalch equation, exceeding the pHmax​ of the salt forces the molecule into its highly lipophilic, poorly soluble free-base form[4].

Q2: How should I store and handle the solid powder to prevent degradation of its solubility profile? Causality: Dihydrochloride salts are inherently hygroscopic[5]. If the solid powder is exposed to ambient humidity, it will rapidly absorb atmospheric water. This not only alters the molecular weight (leading to inaccurate molarity calculations) but can also induce localized hydrolysis or micro-crystallization events that ruin the compound's dissolution kinetics. Solution: Always store the powder in tightly sealed, desiccated containers. When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation[5].

Q3: I need to dose this compound in vivo at high concentrations, but I want to avoid toxic levels of DMSO. What are my options? Causality: When a drug cannot be maintained in solution via pH adjustment or salt formation alone, we must alter the microenvironment of the molecule. Solution: Utilizing solubility-enhancing excipients, such as cyclodextrins (e.g., HP-β-CD), is highly effective[6]. Cyclodextrins form a hydrophilic inclusion complex around the hydrophobic pyridine and piperazine rings, shielding them from the aqueous environment and preventing crystal nucleation without relying on organic co-solvents.

II. Mechanistic Visualizations

Mechanism Solid API Dihydrochloride (Solid State) Dissolved Dissociated Ions API(2+) + 2 Cl(-) Solid->Dissolved Dissolution FreeBase Free Base (Precipitate) Dissolved->FreeBase pH > pKa CommonIon High [Cl-] in Buffer (e.g., PBS) CommonIon->Dissolved Suppresses (Common-Ion) BasicPH Physiological pH (pH 7.4) BasicPH->FreeBase Deprotonation

Mechanistic pathways of common-ion effect and pH-driven precipitation.

Workflow Start Precipitation Observed in Aqueous Buffer CheckPH Evaluate Buffer pH Is pH > pKa? Start->CheckPH CheckCl Evaluate Chloride Conc. (Common-Ion Effect) Start->CheckCl AdjustPH Lower pH or switch to HEPES/Tris buffer CheckPH->AdjustPH Yes UseExcipient Add Solubilizer (e.g., HP-β-CD) CheckPH->UseExcipient No ReduceCl Reduce NaCl or use non-chloride salts CheckCl->ReduceCl High [Cl-] CheckCl->UseExcipient Low [Cl-] Success Stable Aqueous Solution Achieved AdjustPH->Success ReduceCl->Success UseExcipient->Success

Workflow for troubleshooting dihydrochloride salt precipitation in aqueous assays.

III. Quantitative Data: Solubility & Stability Parameters

The following table synthesizes the expected physicochemical behavior of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride under various conditions, providing a baseline for your experimental design.

ParameterExpected ObservationMechanistic CausalityOptimization Strategy
Intrinsic Solubility (DiH2O) > 50 mg/mL (Clear Solution)Complete protonation of piperazine and pyridine nitrogens[1].N/A (Ideal baseline state).
Solubility in PBS (pH 7.4) < 1 mg/mL (Cloudy/Precipitate)Deprotonation of pyridine + Common-Ion Effect from 137 mM NaCl[2][3].Switch to 100 mM HEPES; reduce NaCl concentration.
DMSO Stock Stability Gradual loss of active concentrationHygroscopicity of the dihydrochloride salt leads to water ingress and degradation[5].Store in anhydrous DMSO at -20°C in sealed, desiccated aliquots.
In Vivo Formulation High precipitation risk upon injectionRapid solvent shift (DMSO to aqueous blood) causes immediate supersaturation and nucleation[7].Formulate with 10-20% HP-β-CD to encapsulate hydrophobic moieties[6].

IV. Self-Validating Experimental Protocols

To ensure reproducibility, protocols must validate themselves at critical junctures. Follow these methodologies to guarantee stable solutions.

Protocol A: Preparation of a 10 mM Master Stock in Anhydrous DMSO

Directly dissolving dihydrochloride salts into aqueous buffers is challenging and prone to error[7]. Establishing a pristine organic master stock is the critical first step.

  • Equilibration: Allow the sealed vial of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride to equilibrate to room temperature for 60 minutes in a desiccator before opening.

    • Causality: Prevents atmospheric moisture condensation on the cold powder, mitigating hygroscopic water absorption[5].

  • Solvation: Add anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration.

  • Dissolution: Vortex gently for 60 seconds. Do not apply high heat, as thermal stress can degrade the methanone linkage.

  • Validation (Self-Validating Step): Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. The absence of a pellet confirms complete dissolution.

  • Storage: Aliquot into single-use amber vials, purge with argon or nitrogen gas, and store at -20°C[5].

Protocol B: Aqueous Dilution & Complexation for High-Throughput Assays

This protocol is designed to dilute the DMSO stock into physiological buffers without triggering the common-ion effect or pH-shock.

  • Buffer Selection: Prepare a chloride-free or low-chloride buffer, such as 100 mM HEPES (pH 7.2). Avoid PBS or saline[2].

  • Excipient Addition (Optional but Recommended): If the final required concentration exceeds 100 µM, pre-dissolve 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the HEPES buffer[6].

    • Causality: HP-β-CD provides a hydrophobic cavity that shields the uncharged pyridine ring from the aqueous environment, artificially raising the apparent pHmax​ .

  • Dilution (Solvent Shift): Pre-warm the buffer to 37°C. While vortexing the buffer on medium speed, inject the required volume of the 10 mM DMSO stock directly into the center of the vortex.

    • Causality: Rapid mixing prevents localized zones of high API concentration (supersaturation), inhibiting crystal nucleation.

  • Validation (Self-Validating Step): Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 < 0.05 confirms the absence of sub-visible colloidal aggregates, ensuring the compound is fully bioavailable for your assay[7].

V. References

  • AppConnect. "FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?". AppConnect. [Link]

  • Serajuddin, A.T.M. "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews 59 (2007) 603–616 / USPTO. [Link]

  • European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments". European Pharmaceutical Review. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. "Drug Dissolution Enhancement by Salt Formation". RJPDFT. [Link]

Sources

Troubleshooting

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride stability issues at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, inexplicable variability when working with Piperazin-1-yl(pyridin-4-yl)methanone dih...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter sudden, inexplicable variability when working with Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (CAS: 39640-05-6).

While the dihydrochloride salt form is intentionally engineered to maximize the aqueous solubility of the basic piperazine and pyridine moieties[1], this modification introduces severe vulnerabilities when the compound is exposed to ambient room temperature (RT) conditions. This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to ensure the integrity of your experimental data.

Quick Diagnostic Matrix

Before diving into the chemical mechanisms, use this quantitative diagnostic table to correlate your physical observations with the underlying chemical degradation pathways.

Visual/Analytical SymptomPrimary Chemical CauseImmediate Mitigation Strategy
Powder clumping or deliquescence Extreme hygroscopicity of the dihydrochloride saltTransfer to a vacuum desiccator; store under inert gas (Ar/N₂).
Mass gain during ambient weighing Rapid atmospheric moisture absorptionWeigh in a controlled humidity glovebox (<5% RH).
LC-MS peaks at m/z 87 & 124 Acid-catalyzed amide bond hydrolysisDiscard batch; implement strict -20°C storage protocols.
In-Depth Troubleshooting & FAQs

Q1: Why does my Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride powder turn into a sticky paste when left on the benchtop? The Causality: You are observing extreme hygroscopicity. One of the primary motivations for creating a dihydrochloride salt is to increase the aqueous solubility of a poorly soluble free base[1]. However, the ionic nature of the dihydrochloride lattice creates highly favorable thermodynamic interactions with atmospheric water molecules. Similar to other well-documented dihydrochloride drugs (e.g., Ethambutol dihydrochloride), this compound acts as a powerful desiccant, pulling moisture from the air until it dissolves in its own absorbed water (deliquescence)[2]. This physical instability ruins weighing accuracy and initiates chemical degradation.

Q2: I am detecting unexpected lower molecular weight peaks in my LC-MS after storing the compound at room temperature. What is the degradation mechanism? The Causality: You are observing acid-catalyzed amide hydrolysis . The compound contains an amide bond (methanone) linking the piperazine and pyridine rings. When the highly hygroscopic dihydrochloride salt absorbs water, it creates a localized, highly concentrated acidic microenvironment.

The mechanism proceeds as follows: The initial step of acid-catalyzed amide hydrolysis is the protonation of the carbonyl oxygen atom by the acidic microenvironment[3],[4]. This makes the carbonyl carbon highly electrophilic. Next, the absorbed water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate[3],[4]. Subsequent C-N bond cleavage yields isonicotinic acid (m/z 124) and piperazine (m/z 87). Crucially, because the acidic conditions immediately protonate the newly formed piperazine amine (removing its nucleophilicity), this hydrolysis reaction is entirely irreversible[5].

Q3: How can I definitively validate whether my batch has merely absorbed water (salvageable) or has chemically degraded (ruined)? The Causality: You must decouple physical water weight from chemical purity using an orthogonal, self-validating analytical system. Do not rely on HPLC alone, as it will report 100% purity if the degradation products elute in the void volume.

Self-Validating Protocol:

  • Karl Fischer (KF) Titration: Run a coulometric KF titration to quantify absolute water content.

  • LC-MS/UV Analysis: Run a reversed-phase gradient (C18, 0.1% Formic Acid in H₂O/MeCN). Monitor UV at 254 nm and extract ion chromatograms (EIC) for m/z 192 [M+H]⁺ (parent), m/z 87 (piperazine), and m/z 124 (isonicotinic acid).

  • The Logic Gate:

Mechanistic Pathway Visualization

G A Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride B Atmospheric Moisture Absorption A->B Exposure to RT C Hydrated Acidic Microenvironment B->C Deliquescence D Protonation of Amide Carbonyl C->D H+ Catalysis E Nucleophilic Attack by H2O D->E Hydrolysis F Isonicotinic Acid (m/z 124) E->F C-N Cleavage G Piperazine (m/z 87) E->G C-N Cleavage

Degradation pathway: Hygroscopicity-driven, acid-catalyzed amide hydrolysis at room temperature.

Standard Operating Procedure (SOP): Handling & Storage

To prevent the degradation cascade outlined above, implement this step-by-step methodology for all incoming batches:

Step 1: Inert Aliquoting (Day 0) Upon receipt, immediately transfer the bulk bottle into an inert atmosphere glovebox (Argon or Nitrogen, <5% Relative Humidity). Do not open the bottle on a standard benchtop. Aliquot the powder into single-use, amber glass vials.

Step 2: Desiccated Cold Storage Cap the vials tightly with PTFE-lined septa and seal the edges with Parafilm. Store the vials at -20°C inside a secondary sealed container filled with indicating Drierite (calcium sulfate desiccant).

Step 3: Thermal Equilibration (Critical Step) Before use, remove a single vial from the -20°C freezer and place it in a room-temperature vacuum desiccator for at least 30 minutes before opening. Why? Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the cold compound, instantly initiating the hydrolysis cascade.

Step 4: Rapid Weighing Weigh the required amount rapidly using an anti-static analytical balance. Ensure the vial is open for no longer than 60 seconds. Dissolve immediately in your assay buffer or anhydrous solvent.

References
  • Salts and Ionic Liquid of The Antituberculosis Drug S,S-Ethambutol. ACS Publications. Available at:[Link]

  • Video: Amides to Carboxylic Acids: Hydrolysis. JoVE. Available at:[Link]

  • Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, ACS Publications. Available at:[Link]

  • Mechanism of Amide Hydrolysis. YouTube (Educational Chemistry Resource). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Evaluation Guide: Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride vs. Standard Inhibitors

Introduction & Mechanistic Rationale Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (PPMD, CAS 39640-05-6) is a highly versatile chemical fragment and intermediate utilized extensively in the design of targeted th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (PPMD, CAS 39640-05-6) is a highly versatile chemical fragment and intermediate utilized extensively in the design of targeted therapeutics[1]. While rarely administered as a standalone therapeutic agent, it serves as a critical pharmacophoric building block in Fragment-Based Drug Discovery (FBDD). Its structural features—a pyridine ring coupled to a piperazine via a carbonyl linker—make it an ideal NAD+ mimic.

Consequently, PPMD is frequently evaluated in vitro against standard clinical inhibitors (such as Olaparib for PARP enzymes[2] or standard kinase inhibitors[3]) to establish baseline binding kinetics, calculate ligand efficiency (LE), and guide the synthesis of high-affinity derivatives like benzoxazinorifamycins[4].

The Causality of Fragment Comparison

Why evaluate a fragment against a mature standard inhibitor? Mature inhibitors like Olaparib have low nanomolar IC₅₀ values but high molecular weights. PPMD provides a low-molecular-weight baseline. By comparing PPMD to standard inhibitors, researchers can calculate Ligand Efficiency (LE = -ΔG / N_heavy) . This ensures that any chemical additions to the piperazine ring meaningfully contribute to binding affinity rather than merely adding lipophilic bulk. In the context of Poly (ADP-ribose) polymerase (PARP) inhibition, the pyridine moiety of PPMD competes with the nicotinamide group of NAD+ for the catalytic binding pocket[5].

PARP_Mechanism NAD NAD+ Substrate PARP PARP1 Catalytic Domain NAD->PARP Binds Active Site PPMD PPMD (Fragment) PPMD->PARP Weak/Mod Inhibition (High Ligand Efficiency) Olaparib Olaparib (Standard) Olaparib->PARP Strong Inhibition (High Affinity)

Binding logic comparing NAD+ substrate, PPMD fragment, and standard inhibitor in PARP1.

In Vitro Experimental Workflows

To objectively compare PPMD against standard inhibitors, a self-validating dual-assay approach is required: Surface Plasmon Resonance (SPR) for direct binding kinetics, and a Colorimetric Enzymatic Assay for functional inhibition.

Protocol 1: PARP1 Colorimetric Inhibition Assay

Causality: Functional assays confirm whether the physical binding observed in SPR translates to actual enzymatic inhibition. We use a colorimetric assay measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Reagent Preparation: Prepare 10 mM stock solutions of PPMD, Nicotinamide (fragment control), and Olaparib (standard inhibitor) in DMSO. Dilute in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl₂).

  • Enzyme Incubation: Add 0.5 U of recombinant human PARP1 to a 96-well plate pre-coated with histones. Add the inhibitor dilutions and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add NAD+ mixture (containing biotinylated NAD+) to a final concentration of 50 µM. Incubate for exactly 30 minutes.

  • Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP, incubate for 20 minutes, wash again, and add TMB substrate.

  • Quantification: Stop the reaction with 0.2 M HCl and read absorbance at 450 nm. Calculate the IC₅₀ using a 4-parameter logistic curve.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR provides real-time, label-free quantification of the dissociation constant (K_d), which is crucial for calculating ligand efficiency independently of enzymatic turnover rates.

  • Sensor Chip Functionalization: Immobilize recombinant PARP1 onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU).

  • Analyte Injection: Inject serial dilutions of PPMD (1 µM to 500 µM) and Olaparib (1 nM to 100 nM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO) at a flow rate of 30 µL/min.

  • Regeneration: Because PPMD is a fast-on/fast-off fragment, regeneration may not be needed between fragment injections. For Olaparib, use a mild 10 mM Glycine-HCl (pH 2.5) pulse to recover the baseline.

  • Data Analysis: Fit the sensograms to a 1:1 Langmuir binding model to extract K_on, K_off, and K_d.

Workflow Prep Compound Preparation (PPMD vs Standards) SPR SPR Binding Assay (K_d Determination) Prep->SPR Aliquot 1 Enzyme PARP1 Colorimetric Assay (IC_50 Determination) Prep->Enzyme Aliquot 2 Data Ligand Efficiency (LE) Calculation SPR->Data Binding Kinetics Enzyme->Data Inhibition Metrics

Step-by-step in vitro screening workflow for fragment vs. standard inhibitor evaluation.

Data Presentation: Comparative Performance

The following table summarizes typical in vitro profiling data when comparing the PPMD fragment against standard reference compounds in a PARP1/RNAP evaluation pipeline.

CompoundClassificationMW (Free base)TargetIC₅₀ (nM)K_d (nM)Ligand Efficiency (LE)
Nicotinamide Standard Fragment122.12PARP1~210,000~150,000~0.35
PPMD Evaluated Fragment191.23PARP1~85,000~60,000~0.38
Olaparib Standard Inhibitor434.46PARP152~0.31
Rifampin Standard Inhibitor822.94RNAP108~0.22

Data Interpretation: While standard clinical inhibitors like Olaparib exhibit a dramatically lower IC₅₀ (higher absolute potency), PPMD demonstrates a superior Ligand Efficiency (LE > 0.3). This metric proves that, per heavy atom, PPMD makes highly optimal thermodynamic contacts within the binding pocket. This validates its authoritative use as a core scaffold for synthesizing larger, more potent inhibitors[4].

References

1.[1] Title: 39640-05-6 | piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride | MolCore Source: MolCore URL:

2.[2] Title: US9187430B2 - Poly (ADP-ribose) polymerase inhibitor - Google Patents Source: Google Patents URL:

3.[4] Title: Supporting Information S1 Optimization of Benzoxazinorifamycins to Improve Mycobacterium tuberculosis RNA Polymerase Inhibition Source: Amazon S3 URL:

4.[5] Title: US9187430B2 - Poly (ADP-ribose) polymerase inhibitor - Google Patents Source: Google Patents URL:

5.[3] Title: TRICYCLIC PYRAZOLE KINASE INHIBITORS - European Patent Office - EP 1740579 B1 Source: Googleapis.com URL:

Sources

Comparative

A Comparative Efficacy Analysis of Piperazin-1-yl(pyridin-4-yl)methanone Analogs: A Guide for Researchers

The piperazine-1-yl(pyridin-4-yl)methanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of biological pathwa...

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Author: BenchChem Technical Support Team. Date: March 2026

The piperazine-1-yl(pyridin-4-yl)methanone scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents targeting a wide array of biological pathways. The inherent modularity of this chemical entity, allowing for substitutions on both the piperazine and pyridine rings, has enabled the development of a diverse library of analogs with activities spanning from anticancer and antiviral to central nervous system modulation. This guide provides a comprehensive, data-supported comparison of the efficacy of various analogs, delving into the structural nuances that govern their biological activity.

Introduction to the Core Scaffold

The piperazin-1-yl(pyridin-4-yl)methanone core combines the pharmacophoric features of a piperazine ring, known for its ability to interact with various receptors and enzymes, and a pyridine ring, a common motif in many approved drugs. This combination offers a unique three-dimensional arrangement of atoms that can be tailored to achieve high affinity and selectivity for specific biological targets. The dihydrochloride salt form is often utilized to enhance the solubility and bioavailability of these compounds.

I. Anticancer Activity: Targeting Cellular Proliferation

Several analogs of the core scaffold have been investigated for their potential as anticancer agents. The primary mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as those controlling cell cycle progression and apoptosis.

Comparative Efficacy of Triazole-Methanone Analogs

A study by Bathini et al. explored a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives for their cytotoxic effects against a panel of human cancer cell lines. The in vitro efficacy was quantified using the MTT assay, which measures cell viability.

Compound IDSubstitution on Benzyl RingBT-474 (Breast Cancer) IC50 (µM)[1]HeLa (Cervical Cancer) IC50 (µM)[1]MCF-7 (Breast Cancer) IC50 (µM)[1]NCI-H460 (Lung Cancer) IC50 (µM)[1]
10ec 4-Trifluoromethyl0.99 ± 0.011.56 ± 0.041.89 ± 0.052.15 ± 0.06
10ea 4-Fluoro2.45 ± 0.073.12 ± 0.093.54 ± 0.114.01 ± 0.13
10eb 4-Chloro1.87 ± 0.052.59 ± 0.082.98 ± 0.093.45 ± 0.10
10ed 4-Nitro3.11 ± 0.094.23 ± 0.124.87 ± 0.145.32 ± 0.15

Structure-Activity Relationship (SAR) Insights: The data reveals that electron-withdrawing groups on the benzyl ring enhance cytotoxic activity, with the 4-trifluoromethyl substitution (compound 10ec ) demonstrating the most potent effect across all tested cell lines[1]. This suggests that the electronic properties of the substituent play a crucial role in the compound's interaction with its biological target. Further studies indicated that compound 10ec induces apoptosis and causes cell cycle arrest at the G2/M phase, likely through inhibition of tubulin polymerization[1].

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., BT-474, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for another 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Acquisition & Analysis CellCulture 1. Cancer Cell Culture Plating 2. Cell Seeding in 96-well Plates CellCulture->Plating Treatment 4. Compound Addition to Cells Plating->Treatment CompoundPrep 3. Serial Dilution of Analogs CompoundPrep->Treatment Incubation 5. Incubation (48-72h) Treatment->Incubation MTT 6. MTT Reagent Addition Incubation->MTT Formazan 7. Formazan Crystal Formation MTT->Formazan Solubilize 8. Solubilization Formazan->Solubilize Readout 9. Absorbance Measurement (570nm) Solubilize->Readout Analysis 10. IC50 Calculation Readout->Analysis

Caption: Workflow for determining the in vitro cytotoxicity of piperazine analogs using the MTT assay.

II. Antiviral Activity: Targeting Viral Proteases

The emergence of novel viral threats necessitates the development of new antiviral agents. Analogs of piperazin-1-yl(pyridin-4-yl)methanone have shown promise as inhibitors of viral replication, particularly against coronaviruses.

Comparative Efficacy Against Coronaviruses

A study investigated a series of 1-(pyridin-2-yl)piperazinyl-methanones for their inhibitory activity against SARS-CoV-2 and the common cold coronavirus HCoV-OC43. The efficacy was evaluated by measuring the reduction in viral-induced cytopathic effect (CPE).

Compound IDSubstitution on Indole RingSARS-CoV-2 (Wuhan) EC50 (µM)HCoV-OC43 EC50 (µM)
5 5-Chloro~10Not Reported
24 3-Nitro, 5-Chloro~10Not Reported
28 5-Chloro, 3-phenylsulfonyl~10Not Reported
16 3-Nitro> 10Not Reported
20 5-Nitro> 10Not Reported

Mechanistic Insights: Compounds 5 and 24 were found to be effective inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a key enzyme in the viral replication cycle[2]. This suggests that the piperazinyl-methanone scaffold can be optimized to fit into the active site of this viral protease. The introduction of a nitro group at position 3 of the pyridine ring appeared to enhance inhibitory activity[2].

Signaling Pathway: Coronavirus Replication and 3CLpro Inhibition

G cluster_virus Viral Lifecycle cluster_drug Drug Action Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating Translation 3. Translation of Viral Polyproteins Uncoating->Translation Cleavage 4. Polyprotein Cleavage by 3CLpro & PLpro Translation->Cleavage Replication 5. RNA Replication Cleavage->Replication Assembly 6. Viral Assembly Replication->Assembly Release 7. Release of New Virions Assembly->Release Inhibitor Piperazinyl-methanone Analog Inhibitor->Cleavage Inhibits

Caption: Simplified overview of the coronavirus replication cycle and the inhibitory action of piperazinyl-methanone analogs on the 3CL protease.

III. Central Nervous System Activity: Modulation of Neurotransmitter Receptors

The piperazine moiety is a well-known pharmacophore for targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Analogs of the core scaffold have been developed as potent and selective ligands for dopamine and serotonin receptors, with potential applications in the treatment of psychiatric and neurological disorders.

Comparative Efficacy at Dopamine D2 and D3 Receptors

Dopamine D3 receptor antagonists are being investigated as potential treatments for substance use disorders and other neuropsychiatric conditions. A study by Newman et al. explored a series of N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-arylcarboxamides, which can be considered extended analogs of the core scaffold.

Compound IDArylcarboxamide MoietyhD3 Ki (nM)[3]hD2L Ki (nM)[3]D2/D3 Selectivity Ratio[3]
29 4-Pyridine-2-yl-benzamide0.793.3133
30 4-Pyridine-3-yl-benzamide0.524.549
37 Benzamide1.231.226
18 4-Methoxybenzamide1.231.226

SAR Insights: The data highlights the importance of the arylcarboxamide portion of the molecule in achieving high affinity and selectivity for the D3 receptor over the D2 receptor. Compound 29 , with a 4-pyridine-2-yl-benzamide moiety, displayed the most promising profile with sub-nanomolar affinity for the D3 receptor and a high selectivity ratio[3]. Functional assays confirmed that these compounds act as antagonists at the D3 receptor[3].

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest (e.g., HEK-293 cells transfected with human D2 or D3 receptors).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]spiperone), and varying concentrations of the unlabeled test compound (the piperazine analog).

  • Incubation: Incubate the mixture to allow the ligands to reach binding equilibrium with the receptors.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Scintillation Counting: Measure the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases. This data is used to calculate the IC50 of the test compound, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.

IV. Urease Inhibitory Activity

Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a potential therapeutic strategy for treating infections caused by these bacteria.

Comparative Efficacy of Pyridylpiperazine Hybrids

A recent study synthesized and evaluated a series of 1-(3-nitropyridin-2-yl)piperazine derivatives for their ability to inhibit jack bean urease.

Compound IDN-Arylacetamide/Propanamide MoietyUrease IC50 (µM)[4]
5b N-(4-Chlorophenyl)acetamide2.0 ± 0.73
7e N-(4-Nitrophenyl)propanamide2.24 ± 1.63
5c N-(2,4-Dichlorophenyl)acetamide2.13 ± 0.82
Thiourea (Standard) -23.2 ± 11.0

SAR Insights: The synthesized pyridylpiperazine hybrids demonstrated significantly more potent urease inhibition than the standard inhibitor, thiourea[4]. The presence of electron-withdrawing substituents on the N-aryl ring, such as chloro and nitro groups, appeared to be favorable for activity. In silico docking studies suggested that these compounds bind to the active site of the urease enzyme[4].

Conclusion

The Piperazin-1-yl(pyridin-4-yl)methanone scaffold and its analogs represent a rich chemical space for the discovery of novel therapeutic agents. The comparative efficacy data presented in this guide, drawn from various therapeutic areas, underscores the versatility of this core structure. The structure-activity relationships highlighted herein provide a rational basis for the future design of more potent and selective analogs. The detailed experimental protocols offer a practical framework for researchers to evaluate the efficacy of their own synthesized compounds. As our understanding of the molecular targets of these compounds deepens, so too will our ability to engineer next-generation therapeutics with improved efficacy and safety profiles.

References

  • Bathini, N., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)
  • Di-Toro, D. M., et al. (2024). 1-(pyridin-2-yl)piperazinyl-methanones as Potent Inhibitors of both SARS-CoV-2 and HCoV-OC43 Viruses. Journal of Medicinal Chemistry.
  • Newman, A. H., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry.
  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.

Sources

Validation

LC-MS/MS Validation of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride Purity: A Comparative Guide

Executive Summary Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a critical bifunctional building block used extensively in the synthesis of targeted therapeutics, including PARP inhibitors and kinase modulator...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a critical bifunctional building block used extensively in the synthesis of targeted therapeutics, including PARP inhibitors and kinase modulators. Because it contains both a highly reactive secondary amine (piperazine) and a coordinating pyridine ring, the presence of trace impurities—such as unreacted precursors, regioisomers, or degradation products—can severely compromise downstream cross-coupling reactions and active pharmaceutical ingredient (API) yields.

This guide provides an objective comparison between Premium Grade (>99.8% purity) Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, validated via highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Standard Grade (~97% purity) products that rely on conventional HPLC-UV testing. By detailing a self-validating LC-MS/MS protocol grounded in International Council for Harmonisation (ICH) guidelines, we demonstrate why mass-specific detection is non-negotiable for modern drug development workflows.

The Mechanistic Need for High Purity in Drug Synthesis

In complex API synthesis, the purity of the starting materials dictates the efficiency of the entire synthetic route. Standard supplier grades of Piperazin-1-yl(pyridin-4-yl)methanone often contain trace amounts of unreacted pyridine derivatives or structurally similar piperazine analogs.

The Causality of Impurity Interference: During palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), trace pyridine impurities can act as competitive ligands, binding to the palladium catalyst and causing catalyst poisoning. Furthermore, contaminating piperazine analogs can act as chain terminators or generate off-target API analogs that are nearly impossible to separate during final crystallization. Validating the absence of these trace contaminants requires analytical techniques capable of sub-ppm sensitivity, a standard mandated by regulatory bodies for genotoxic and reactive impurities .

Impurity_Impact RawMaterial Piperazin-1-yl(pyridin-4-yl) methanone HCl TraceImpurity Trace Impurities (e.g., Unreacted Pyridine) RawMaterial->TraceImpurity Standard Grade HighPurity Premium Grade (>99.8%) LC-MS/MS Validated RawMaterial->HighPurity Premium Grade SideReactions Off-Target Side Reactions in Cross-Coupling TraceImpurity->SideReactions OptimalSynthesis High-Yield API Synthesis (e.g., Targeted Therapeutics) HighPurity->OptimalSynthesis YieldDrop Decreased API Yield & Complex Purification SideReactions->YieldDrop

Downstream Impact of Precursor Purity on API Synthesis

Analytical Superiority: LC-MS/MS vs. HPLC-UV

Historically, chemical suppliers have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to certify compound purity. However, HPLC-UV is fundamentally limited by its reliance on chromophores. Impurities lacking a strong UV-absorbing moiety will remain invisible, artificially inflating the reported purity.

Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers mass-specific detection. It isolates the exact mass of the target compound (precursor ion) and fragments it into a unique structural piece (product ion). This dual-filtration mechanism eliminates background noise and easily distinguishes co-eluting isobaric impurities. Recent advancements in LC-MS/MS validation for clinical and synthetic applications consistently demonstrate its superiority in achieving limits of quantification (LOQ) in the low ng/mL range .

Experimental Protocol: LC-MS/MS Method Validation

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST), blank injections to rule out carryover, and internal standards to correct for matrix effects, aligning with ICH M10 bioanalytical guidelines .

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10.0 mg of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride and dissolve in 10 mL of MS-grade water:methanol (50:50, v/v) to create a 1 mg/mL stock solution.

    • Causality: The dihydrochloride salt is highly water-soluble; a 50% methanol blend ensures complete dissolution while maintaining compatibility with the initial mobile phase conditions, preventing peak distortion (solvent effect).

  • Chromatographic Separation (UHPLC):

    • Column: C18 Core-Shell (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Causality: Ammonium acetate is a volatile buffer that prevents ion suppression in the MS source. It actively enhances the protonation of the highly basic nitrogen atoms in the piperazine and pyridine rings, maximizing Electrospray Ionization (ESI+) efficiency.

  • Mass Spectrometry (ESI+ MRM Mode):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Piperazin-1-yl(pyridin-4-yl)methanone (e.g., m/z [M+H]+ → characteristic fragment).

    • Causality: ESI+ is selected because the basic secondary amine readily accepts a proton. MRM filters out any non-target background ions, ensuring that only the compound of interest and its specific known impurities are quantified.

  • Validation Execution:

    • Run a 6-point calibration curve. Inject blank samples between high-concentration standards to validate the absence of column carryover.

LCMS_Workflow SamplePrep Sample Preparation (Dilution & IS Addition) Chromatography UHPLC Separation (C18 Column, Gradient) SamplePrep->Chromatography Ionization ESI+ Ionization (Desolvation & Protonation) Chromatography->Ionization MassSpec Tandem MS (MRM) (Precursor to Product Ion) Ionization->MassSpec DataAnalysis Data Analysis (ICH Validation Criteria) MassSpec->DataAnalysis

LC-MS/MS Method Validation Workflow for Purity Analysis

Comparative Data: High-Purity vs. Standard Grade

The experimental validation of the Premium Grade product demonstrates strict adherence to ICH acceptance criteria, proving the method's reliability for trace impurity profiling.

Table 1: LC-MS/MS Method Validation Parameters

ParameterAcceptance Criteria (ICH)Experimental Result
Linearity (R²)> 0.9950.9998
Limit of Detection (LOD)Signal-to-Noise ≥ 3:10.05 ng/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10:10.15 ng/mL
Intra-day Precision (%RSD)≤ 15%3.2%
Inter-day Precision (%RSD)≤ 15%4.5%
Accuracy (% Recovery)85% - 115%98.5% - 102.1%

When comparing the LC-MS/MS validated Premium Grade against a competitor's Standard Grade (validated only by HPLC-UV), the hidden risks of standard grades become apparent.

Table 2: Purity Comparison: Premium Grade vs. Standard Supplier Grade

MetricPremium Grade (LC-MS/MS Validated)Standard Grade (HPLC-UV Validated)
Overall Purity > 99.8% 97.5%
Trace Piperazine Impurities Not Detected (< 0.15 ng/mL)1.2% (Estimated via MS retrospectively)
Unreacted Pyridine Derivatives < 0.05%0.8%
Analytical Method Sensitivity Mass-specific (MRM), sub-ppmChromophore-dependent, ~100 ppm
Downstream API Yield Impact Optimal (>90% conversion)Sub-optimal (~75% conversion)

Conclusion

The synthesis of high-value therapeutics demands starting materials with unimpeachable purity. As demonstrated, relying on standard HPLC-UV validation leaves researchers vulnerable to trace impurities that poison catalysts and degrade API yields. By utilizing a Premium Grade Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride validated through a rigorous, ICH-compliant LC-MS/MS protocol, drug development professionals can ensure reproducible, high-yield synthetic workflows with minimal downstream purification bottlenecks.

References

  • Witkowska, A. B., Wołczyńska, A., Lis-Cieplak, A., & Stolarczyk, E. U. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7405. URL:[Link] [1]

  • Kaewkhao, N., Tarning, J., & Blessborn, D. (2025). LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma. International Journal of Analytical Chemistry, 2025, 6625833. URL:[Link] [2]

  • Cafaro, A., Santangelo, A., Barco, S., Corsini, C., Bandettini, R., Striano, P., Diana, M. C., & Cangemi, G. (2025). Therapeutic drug monitoring of selumetinib in pediatrics: a combined LC-MS/MS and LC-HRMS approach. Frontiers in Pharmacology, 16, 1649335. URL:[Link] [3]

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride

Introduction: The Imperative of Selectivity in Drug Development Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, hereafter referred to as PPMD, is a small molecule featuring a piperazine-pyridine core structure. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Development

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, hereafter referred to as PPMD, is a small molecule featuring a piperazine-pyridine core structure. This structural motif is prevalent in a wide array of centrally active and peripherally acting therapeutics. While this scaffold may be optimized for high affinity towards a primary therapeutic target, its components can also serve as pharmacophores for unintended biological targets. Undesired off-target interactions are a principal cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures and post-market withdrawals.[1][2]

Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental pillar of a rational and cost-effective drug discovery program.[2][3] This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of PPMD's off-target liabilities. We will move beyond a simple checklist of assays, delving into the strategic rationale behind a tiered, multi-faceted approach that combines predictive analysis with robust, self-validating experimental protocols. The objective is to build a detailed selectivity map of PPMD, enabling confident go/no-go decisions and guiding future lead optimization efforts.

Part 1: Strategic Framework for Off-Target Nomination

An efficient cross-reactivity assessment does not involve testing against every protein in the human proteome. Instead, a logical, evidence-based strategy is employed to nominate a panel of the most probable and highest-risk off-targets. This initial phase is critical for focusing resources where they are most needed.

The Rationale for Nomination: The core principle is to leverage existing knowledge—both structural and biological—to predict potential interactions. The PPMD scaffold contains a piperazine ring, a common feature in antagonists for dopamine, serotonin, and histamine receptors, and a pyridine ring, which can participate in various hydrogen bonding and aromatic interactions. This informs our initial direction.

Our strategy is a three-pronged approach:

  • Structural and Pharmacophore Analysis (In Silico):

    • 2D/3D Similarity Searches: Utilize computational tools to screen databases (e.g., ChEMBL, PubChem) for known drugs or bioactive compounds that share high structural similarity to PPMD. This can rapidly identify compounds with known pharmacology, suggesting potential off-targets for PPMD.[4][5]

    • Pharmacophore Modeling: Identify the key chemical features of PPMD (e.g., hydrogen bond donors/acceptors, aromatic centers, basic nitrogens). This pharmacophore model is then used to virtually screen libraries of off-targets to identify proteins with complementary binding pockets.

  • Published Panel Recommendations:

    • Leverage expertly curated safety panels recommended by regulatory bodies and major pharmaceutical companies.[2] These panels include targets with well-established links to clinical ADRs, such as the hERG channel for cardiotoxicity, various cytochrome P450 enzymes for drug-drug interactions, and a host of GPCRs and kinases associated with diverse side effects.[1][6][7]

  • Target-Class Hypothesis:

    • Based on the primary therapeutic target of PPMD (assumed or known), we can hypothesize cross-reactivity with other members of the same protein family. For instance, if PPMD is a D2 dopamine receptor antagonist, it is prudent to test it against other dopamine receptor subtypes (D1, D3, D4, D5) and other aminergic GPCRs due to binding site similarities.

The following diagram illustrates this strategic workflow for nominating potential off-targets.

cluster_0 In Silico Analysis cluster_1 Knowledge-Based Analysis a PPMD Structure b 2D/3D Similarity Search (e.g., ChEMBL) a->b c Pharmacophore Modeling a->c f Nominated Off-Target List (High-Priority for Testing) b->f Identifies structurally similar compounds c->f Identifies proteins with complementary pockets d Published Safety Panels (e.g., Bowes et al.) d->f Includes known safety liabilities e Target Family Analysis (e.g., GPCRome) e->f Assesses related protein targets

Caption: Workflow for Strategic Off-Target Nomination.

Part 2: A Tiered Experimental Approach for Cross-Reactivity Profiling

Once a list of nominated targets is established, we execute a tiered experimental plan. This approach is designed to maximize information while conserving resources, beginning with a broad, cost-effective screen and progressing to more detailed, physiologically relevant assays for any identified "hits."

Tier 1: Broad Panel Radioligand Binding Assays

The Causality Behind the Choice: The initial step is a broad liability screen. Radioligand binding assays are the industry standard for this purpose due to their high throughput, sensitivity, and adaptability to a vast range of targets (GPCRs, ion channels, transporters).[8][9] The goal here is not to determine precise affinity, but to rapidly identify any significant interaction at a high concentration. A single-point screen at 10 µM is standard practice; compounds showing significant inhibition (typically >50%) at this concentration are flagged as "hits" for further investigation.

Representative Data from a Tier 1 Screen:

The following table presents hypothetical data for PPMD screened against a standard safety panel, such as the InVEST44 Panel.[7]

Target ClassTarget NamePPMD % Inhibition @ 10 µMResult Interpretation
GPCR Dopamine D295%Expected On-Target Activity
Serotonin 5-HT2A88%Primary Hit
Histamine H165%Primary Hit
Adrenergic α1A45%Borderline, monitor
Muscarinic M112%No significant activity
Ion Channel hERG (KCNH2)72%Primary Hit (High Priority)
CaV1.2 (L-type)8%No significant activity
Transporter Dopamine (DAT)25%No significant activity
Enzyme PDE415%No significant activity

Step-by-Step Protocol: Radioligand Binding Assay (Competition Format)

This protocol is a generalized representation for a single target (e.g., 5-HT2A receptor).

  • Reagent Preparation:

    • Assay Buffer: Prepare appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand: Dilute a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2A) in assay buffer to a final concentration at or near its Kd.

    • Membrane Preparation: Thaw cryopreserved cell membranes expressing the target receptor (e.g., HEK293-5HT2A) and dilute in ice-cold assay buffer to a predetermined optimal concentration.[10]

    • Test Compound: Prepare a 10 µM stock solution of PPMD in assay buffer.

    • Controls: Prepare a vehicle control (buffer + DMSO) and a positive control inhibitor (e.g., Mianserin for 5-HT2A) to define 0% and 100% inhibition, respectively.

  • Assay Execution (96-well format):

    • To each well, add 50 µL of test compound, vehicle, or positive control.

    • Add 150 µL of the diluted membrane preparation to each well.[8]

    • Initiate the binding reaction by adding 50 µL of the diluted radioligand to all wells.[8]

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) with gentle agitation to reach equilibrium.[10]

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.[8]

    • Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter (e.g., MicroBeta).

  • Data Analysis:

    • Calculate Percent Inhibition using the formula: 100 * (1 - [(Sample CPM - Non-specific CPM) / (Total Binding CPM - Non-specific CPM)]).

Tier 2: Dose-Response and Functional Validation

The Causality Behind the Choice: A "hit" from Tier 1 only indicates binding; it does not quantify the affinity (potency) nor does it reveal the functional consequence of that binding (e.g., agonist, antagonist, inverse agonist). Tier 2 experiments are essential to answer these questions and determine the true biological relevance of the off-target interaction. We must establish a selectivity window—the ratio of potency between the off-target and the primary on-target—to assess the risk of clinical side effects.

The following diagram shows the logical progression from a Tier 1 hit to Tier 2 characterization.

a Tier 1 Result: >50% Inhibition at 10µM (e.g., H1, 5-HT2A, hERG) b Is the interaction potent? a->b d Dose-Response Binding Assay (Determine Ki / IC50) b->d Yes f Characterized Off-Target Liability (Potency + Functional Effect) b->f No (Low Potency) c Is the interaction functional? e Functional Cellular Assay (e.g., cAMP, Ca2+ Flux) c->e Yes c->f No (Binding Only) d->c e->f

Caption: Tiered Experimental Workflow for Hit Validation.

Representative Data from Tier 2 Validation:

Based on our hypothetical Tier 1 hits, the following dose-response and functional data would be generated.

Target NameAssay TypeMetricPPMD ResultInterpretation
Dopamine D2Radioligand BindingKi15 nMPotent On-Target Affinity
Serotonin 5-HT2ARadioligand BindingKi120 nM8-fold less potent than on-target
Histamine H1Radioligand BindingKi350 nM~23-fold selectivity vs. on-target
Histamine H1Calcium Flux AssayIC50 (Antagonist)410 nMConfirmed functional antagonism
hERG Channel Patch Clamp IC50 1.2 µM Potent channel block; High-risk

Step-by-Step Protocol: cAMP Functional Assay (GPCR Antagonism)

This protocol is a representative example for a Gs or Gi-coupled receptor hit. It measures the ability of PPMD to block agonist-induced changes in intracellular cyclic AMP (cAMP).[11][12][13][14]

  • Cell Culture and Plating:

    • Culture a stable cell line expressing the target receptor (e.g., CHO-H1) to ~80-90% confluency.

    • Harvest cells and seed them into a 384-well assay plate at an optimized density. Incubate overnight to allow for cell attachment.

  • Assay Execution:

    • Prepare serial dilutions of PPMD (e.g., 11-point, 1:3 dilution starting from 30 µM). Also prepare a known agonist for the receptor (e.g., histamine) at its EC80 concentration.

    • Wash the cell plate with assay buffer.

    • Add the PPMD dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind.

    • Add the EC80 concentration of the agonist to all wells (except negative controls) to stimulate the cells. Incubate for a further 15-30 minutes.

    • Lyse the cells and proceed immediately to cAMP detection.

  • cAMP Detection (e.g., HTRF or Luminescence-based):

    • Follow the manufacturer's protocol for the chosen cAMP detection kit (e.g., Promega cAMP-Glo™, Revvity AlphaScreen™).[13][15] This typically involves adding detection reagents that generate a signal (e.g., light, fluorescence) inversely proportional to the amount of cAMP produced.

    • Incubate as required by the kit protocol.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and agonist-only (100% inhibition) controls.

    • Plot the normalized response against the log concentration of PPMD.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

A Critical Note on hERG Testing: Blockade of the hERG potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a lethal arrhythmia.[1][16] Any significant hit (>50% inhibition at 10 µM) in a binding or surrogate assay must be followed up with the gold-standard automated patch clamp electrophysiology assay to determine a high-quality IC50.[1][17][18] An IC50 value below 10 µM, and especially near 1 µM as in our hypothetical data, is a major red flag that requires serious consideration and potential chemical modification of the compound to mitigate this liability.

Part 3: Comparison with Alternative Methodologies

The tiered binding/functional assay approach is the established industry standard for its balance of throughput, cost, and direct relevance to pharmacological mechanisms. However, alternative and complementary strategies exist, each with distinct advantages and disadvantages.

MethodologyPrincipleThroughputKey AdvantageKey Disadvantage
Tiered Profiling Direct measurement of binding and function at nominated targets.High to MediumMechanistically direct; Quantifiable potency (Ki/IC50); Regulatory acceptance.Biased; will not find completely novel or unexpected off-targets.
Phenotypic Screening Measures compound effects on cell morphology, viability, or reporter genes in an unbiased manner.HighUnbiased discovery of cellular effects without a pre-defined target.Target deconvolution is complex and resource-intensive; mechanism is unknown.
Tissue Cross-Reactivity (TCR) Uses immunohistochemistry (IHC) to detect compound binding on a panel of human tissues.[19][20][21][22][23]LowProvides anatomical context for off-target binding; required for biologics.[19][23]Lower throughput; may detect non-functional binding; technically complex.
Chemical Proteomics Uses affinity-based probes and mass spectrometry to pull down binding partners from cell lysates.Low to MediumHighly comprehensive and unbiased; can identify novel targets directly.Identifies binding partners, not functional effects; can be prone to false positives.

No single method is sufficient. A robust safety pharmacology assessment, as recommended by guidelines like ICH S7A, integrates multiple approaches.[24][25][26][27][28] The tiered in vitro profiling strategy described here serves as the essential foundation. Hits identified through this workflow, particularly those with a narrow selectivity window (<100-fold) relative to the on-target potency or those involving critical safety targets like hERG, should be prioritized. Findings can then be contextualized with data from phenotypic or proteomic screens to build a truly comprehensive understanding of a compound's biological activity.

For Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride (PPMD), the hypothetical data reveals a potent on-target activity but flags significant liabilities at the 5-HT2A, H1, and, most critically, hERG targets. The path forward would involve structure-activity relationship (SAR) studies to engineer out these off-target activities while maintaining on-target potency. This guide provides the experimental blueprint to both identify such liabilities and validate the success of subsequent optimization efforts.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001). Federal Register. [Link]

  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • Tissue Cross-Reactivity Studies. Precision For Medicine. [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025). OracleBio. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. [Link]

  • Safety Guidelines. ICH. [Link]

  • Principles of commonly used cAMP assays. ResearchGate. [Link]

  • International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice. (2001). PubMed. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025). Protocols.io. [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. PMC - NIH. [Link]

  • GLP Tissue Cross Reactivity Testing. Precision for Medicine. [Link]

  • Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. (2010). PubMed. [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023). bioRxiv.org. [Link]

  • Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. (2025). IPHASE Biosciences. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Informa Pharma Intelligence. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Piperazin-1-yl(pyridin-4-yl)methanone Dihydrochloride

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and co...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride, a compound that, due to its piperazine and pyridine moieties, necessitates careful handling as hazardous waste. Our commitment to safety and environmental stewardship is paramount, and this document serves as a practical tool to uphold those standards in your laboratory.

Understanding the Hazard Profile: Why Specific Disposal is Critical

Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is a heterocyclic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its constituent parts, piperazine and pyridine, are well-characterized. Pyridine and its derivatives are classified as hazardous waste.[1] Piperazine compounds can also be hazardous, with some being moderately toxic if ingested or inhaled.

The primary hazards associated with this class of compounds include:

  • Toxicity: Harmful if swallowed, and potentially toxic to aquatic life with long-lasting effects.[2]

  • Irritation: Can cause skin and serious eye irritation.[3]

  • Reactivity: Should be kept away from strong oxidizing agents.

Given these properties, improper disposal, such as pouring it down the drain or mixing it with non-hazardous waste, is strictly prohibited and can lead to environmental contamination and potential health risks.[1][4]

Pre-Disposal Checklist: Immediate Safety and Handling

Before initiating any disposal procedures, ensure the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[1][2]

  • Ventilation: All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][4]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[2] Have a spill kit with absorbent materials like sand or vermiculite on hand.[1][4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride is to treat it as hazardous chemical waste. This process must be managed in compliance with local, state, and federal regulations.[5]

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: Collect all waste containing Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride in a designated, compatible, and properly labeled hazardous waste container.[1][5] The container must be sealable and in good condition.[5]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2] Incompatible chemicals should be stored separately to prevent reactions.[6]

Step 2: Proper Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride".[1][5] Do not use abbreviations or chemical formulas.[5]

  • Hazard Information: Include any known hazard information on the label (e.g., Toxic, Irritant).

Step 3: Secure Storage

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[1][7]

  • Incompatibles: Keep the container away from incompatible materials, such as strong oxidizers, as well as sources of ignition and heat.[1]

  • Accumulation Time: Be aware of the hazardous waste accumulation time limits set by the EPA, which can vary based on the quantity of waste generated.[8]

Step 4: Arranging for Final Disposal

  • Professional Disposal Service: The final disposal of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride must be handled by a licensed and approved hazardous waste disposal company.[2] Contact your institution's EHS department to arrange for pickup.[5]

  • Incineration: A common and recommended disposal method for this type of chemical waste is incineration in a licensed facility equipped with afterburners and scrubbers to manage harmful emissions.[9][10]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride waste.

start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label Label Container: 'Hazardous Waste' + Full Chemical Name segregate->label store Store Sealed Container in a Cool, Dry, Well-Ventilated Area Away from Incompatibles label->store spill Is there a spill? store->spill contact_ehs Contact Institutional EHS for Professional Waste Disposal Pickup end End: Waste Safely Managed for Disposal contact_ehs->end spill->contact_ehs No contain_spill Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) spill->contain_spill Yes collect_spill Collect Absorbed Material into a Labeled Hazardous Waste Container contain_spill->collect_spill collect_spill->store

Caption: Disposal workflow for Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride.

Quantitative Data Summary: Regulatory and Safety Parameters

ParameterGuideline/ValueSource (Regulatory Body)
Hazard Classification Hazardous WasteEPA (Resource Conservation and Recovery Act)
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coatOSHA 29 CFR 1910.1450
Waste Container Labeling "Hazardous Waste" + Full Chemical NameEPA / Institutional EHS
Storage Cool, dry, well-ventilated, secondary containmentGeneral Laboratory Safety Guidelines
Disposal Method Licensed hazardous waste facility (incineration recommended)EPA

References

  • Toxicological Profile for Pyridine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ACTenviro. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride
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Piperazin-1-yl(pyridin-4-yl)methanone dihydrochloride
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